Tuberculosis inhibitor 1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C34H37N5O3 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |
InChI Key |
NKRWOMURAOOUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of Ganfeborole (GSK3036656): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the chemical properties of the tuberculosis inhibitor Ganfeborole (also known as GSK3036656), a first-in-class benzoxaborole currently in clinical development. This document details its mechanism of action, physicochemical properties, synthesis, and the experimental protocols used for its characterization, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.
Core Chemical Properties
Ganfeborole is a novel, boron-containing small molecule that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1][2] Its unique structure and mechanism of action make it a promising candidate for new tuberculosis treatment regimens, particularly in the face of rising drug resistance.[1]
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for Ganfeborole is presented in Table 1. This includes its molecular identifiers, physicochemical properties, and key pharmacokinetic parameters.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol | [3] |
| Molecular Formula | C₁₀H₁₃BClNO₄ | [3][4] |
| Molar Mass | 257.48 g·mol⁻¹ | [3][4] |
| CAS Number | 2131798-12-2 | [3][5] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Rotatable Bonds | 4 | [6] |
| Topological Polar Surface Area | 84.94 Ų | [6] |
| XLogP | -0.61 | [6] |
In Vitro Activity and Selectivity
Ganfeborole's potent anti-mycobacterial activity is highlighted by its low minimum inhibitory concentration (MIC) and its high selectivity for the prokaryotic target enzyme over its human counterparts.
| Assay | Value | Reference(s) |
| Mtb LeuRS IC₅₀ | 0.20 µM | [2][7] |
| Human Cytoplasmic LeuRS IC₅₀ | 132 µM | [2][7] |
| Human Mitochondrial LeuRS IC₅₀ | >300 µM | [2][7] |
| Mtb H37Rv MIC | 0.08 µM | [2][7] |
| Mtb Clinical Isolates MIC₉₀ | 0.1 µM | [8] |
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Ganfeborole exerts its bactericidal effect by inhibiting an essential enzyme in Mycobacterium tuberculosis protein synthesis: leucyl-tRNA synthetase (LeuRS).[9] This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of genetic information into proteins.[1]
The mechanism of inhibition involves the formation of a stable adduct between Ganfeborole and the tRNALeu within the editing site of the LeuRS enzyme.[10] This effectively traps the tRNA, preventing the completion of the aminoacylation process and halting protein synthesis, which ultimately leads to bacterial cell death.
Caption: Mechanism of action of Ganfeborole.
Synthesis of Ganfeborole
The synthesis of Ganfeborole involves a multi-step process. A representative synthetic scheme is outlined below. The key steps include a palladium-catalyzed borylation and a phase-transfer-catalyzed nitroaldol reaction to construct the 3-(aminomethyl)benzoxaborole core.[11]
Caption: Simplified workflow for the synthesis of Ganfeborole.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Ganfeborole are provided below.
Mtb LeuRS Aminoacylation Assay (IC₅₀ Determination)
This assay quantifies the ability of Ganfeborole to inhibit the enzymatic activity of Mtb LeuRS. The protocol is a composite representation based on standard aminoacylation assays.[8][12][13]
Materials:
-
Recombinant Mtb LeuRS enzyme
-
[³H]-Leucine (radiolabeled)
-
Total tRNA from E. coli or purified Mtb tRNALeu
-
ATP solution
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Ganfeborole stock solution in DMSO
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Ganfeborole in the reaction buffer.
-
In a microtiter plate, combine the reaction buffer, Mtb LeuRS enzyme, tRNA, and [³H]-Leucine.
-
Add the Ganfeborole dilutions to the respective wells. Include a DMSO-only control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the aminoacylation reaction by adding a solution of ATP to each well.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding cold TCA.
-
Precipitate the macromolecules (including the charged tRNA) on ice.
-
Transfer the reaction mixtures to glass fiber filters and wash with cold TCA to remove unincorporated [³H]-Leucine.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each Ganfeborole concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a representative microdilution protocol.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Ganfeborole stock solution in DMSO
-
96-well microtiter plates
-
Resazurin solution (for viability assessment)
Procedure:
-
Prepare a standardized inoculum of Mtb H37Rv in 7H9 broth.
-
Prepare two-fold serial dilutions of Ganfeborole in 7H9 broth in a 96-well plate.
-
Add the Mtb inoculum to each well containing the Ganfeborole dilutions. Include a drug-free growth control and a sterile medium control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and re-incubate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
-
The MIC is defined as the lowest concentration of Ganfeborole that prevents a color change from blue to pink.
Early Bactericidal Activity (EBA) Assay
The EBA assay is a clinical trial methodology used to assess the in vivo bactericidal effect of a new anti-tuberculosis drug during the initial days of treatment.[6][9]
Study Design:
-
A cohort of patients with drug-susceptible pulmonary tuberculosis is enrolled.
-
Patients are randomized to receive different oral doses of Ganfeborole or the standard of care for 14 days.
Procedure:
-
Collect sputum samples from each patient at baseline (Day 0) and at regular intervals during the 14-day treatment period.
-
Process the sputum samples to liquefy and decontaminate them.
-
Prepare serial dilutions of the processed sputum.
-
Plate the dilutions on solid mycobacterial growth medium (e.g., Middlebrook 7H11 agar).
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) on the plates from each time point.
-
The primary endpoint is the rate of change in log₁₀ CFU per milliliter of sputum per day over the 14-day treatment period. A steeper decline indicates higher early bactericidal activity.
Conclusion
Ganfeborole (GSK3036656) represents a significant advancement in the search for novel anti-tuberculosis agents. Its unique mechanism of action, potent in vitro and in vivo activity, and high selectivity offer the potential for a new and effective component in future tuberculosis treatment regimens. The data and protocols presented in this guide provide a comprehensive overview of its chemical and biological characteristics, serving as a valuable resource for the scientific community dedicated to combating tuberculosis.
References
- 1. librarysearch.colby.edu [librarysearch.colby.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gsk.com [gsk.com]
- 5. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Early Bactericidal Activity, Safety and Tolerability of GSK3036656 in Subjects With Drug-sensitive Pulmonary Tuberculosis [meddatax.com]
- 8. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]
- 10. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assays for monitoring tRNA aminoacylation and aminoacyl-tRNA hydrolysis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: Initial Biochemical Assays for Tuberculosis Inhibitor 1 Activity
For: Researchers, Scientists, and Drug Development Professionals Regarding: Core Methodologies for Early-Stage Evaluation of a Novel Tuberculosis Inhibitor
This document outlines a structured approach to the initial biochemical and whole-cell characterization of a hypothetical novel compound, "Tuberculosis Inhibitor 1" (TB-I1). The following sections detail the experimental workflows, screening protocols, and data interpretation necessary to establish the preliminary efficacy and mechanism of action for a new anti-tubercular candidate.
Drug Discovery Workflow Overview
The identification and validation of a new tuberculosis inhibitor typically follow a hierarchical screening cascade. This process begins with broad, high-throughput phenotypic screens to identify compounds with whole-cell activity and progresses to more specific target-based assays to elucidate the mechanism of action.[1][2][3] Biochemical assays are crucial in this workflow to confirm that a compound engages a specific molecular target, a step that is often a bottleneck in drug discovery.[3]
subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_1" { label="Phase 2: Hit Confirmation & Prioritization"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_2" { label="Phase 3: Mechanism of Action"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
C -> D [lhead="cluster_1"]; F -> G [lhead="cluster_2"]; F -> H [lhead="cluster_2"]; }
Figure 1: A generalized workflow for tuberculosis drug discovery.Primary Whole-Cell Activity Assessment
The initial step is to determine if TB-I1 can inhibit the growth of Mycobacterium tuberculosis (Mtb) in a liquid culture.[4][5][6] The Microplate Alamar Blue Assay (MABA) is a widely used, robust, and low-cost method for this purpose.[7][8][9]
Table 1: Whole-Cell Activity of TB-I1 against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) µM | Cytotoxicity (IC50) in HepG2 cells (µM) | Selectivity Index (SI = IC50/MIC) |
| TB-I1 | 1.5 | >100 | >66.7 |
| Isoniazid | 0.2 | >200 | >1000 |
| Rifampicin | 0.1 | 150 | 1500 |
Data is representative. The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with 10% ADC into each well of a 96-well microplate.[10] Create a serial two-fold dilution of TB-I1 directly in the plate.
-
Inoculation: Add 100 µL of a mid-log phase M. tuberculosis H37Rv culture (adjusted to an OD600 of ~0.02) to each well.[10] Include wells with no drug (growth control) and no bacteria (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.[9][10]
-
Assay Development: Add 20 µL of Alamar Blue (resazurin) solution and 12.5 µL of 20% Tween 80 to each well.[8] Re-incubate for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability.[9] The MIC is defined as the lowest drug concentration that prevents this color change.[9]
Target-Based Biochemical Assays
After confirming whole-cell activity, target-based assays are employed to identify the specific enzyme or pathway disrupted by the inhibitor.[1][11][12] Many successful anti-tubercular agents target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[13][14] The enoyl-acyl carrier protein reductase (InhA) is a key, validated enzyme in this pathway and the primary target of the frontline drug isoniazid.[13][15]
InhA Enzymatic Inhibition Assay
This assay measures the ability of TB-I1 to directly inhibit the enzymatic activity of purified InhA by monitoring the oxidation of its co-factor, NADH.
Table 2: In Vitro Enzymatic Inhibition Data for TB-I1
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| TB-I1 | InhA | 0.85 | Competitive |
| Triclosan (Control) | InhA | 0.20 | Non-competitive |
| Isoniazid-NAD adduct | InhA | 0.001 | Irreversible |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is representative.
Experimental Protocol: Spectrophotometric InhA Assay
-
Reagents: Prepare a reaction buffer containing Tris-HCl (pH 8.0), purified recombinant Mtb InhA enzyme, and NADH.
-
Reaction Initiation: The assay is performed in a 96-well plate. Add varying concentrations of TB-I1 (dissolved in DMSO) to the wells. The final DMSO concentration should not exceed 1%.[13]
-
Incubation: Add the InhA enzyme and NADH to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of reaction is calculated from the linear phase of the absorbance curve.
-
Data Analysis: Calculate the percent inhibition for each concentration of TB-I1 relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
subgraph "cluster_FASII" { label="FAS-II Pathway (Mycolic Acid Synthesis)"; bgcolor="#FFFFFF";
}
subgraph "cluster_Inhibition" { label="Mechanism of Inhibition"; bgcolor="#FFFFFF"; node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TB_I1" [label="TB-Inhibitor 1"]; "TB_I1" -> "InhA" [label=" Binds & Inhibits", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } }
Figure 2: Inhibition of the InhA enzyme by TB-Inhibitor 1.Orthogonal Assay: MurE Ligase Activity
To ensure TB-I1 is specific to the mycolic acid pathway and not a promiscuous inhibitor, its activity should be tested against an unrelated but essential enzyme, such as one from the peptidoglycan synthesis pathway. The Mur ligases (MurC-MurF) are excellent candidates as they are essential for cell wall integrity and absent in mammals.[16][17][18] The MurE ligase, which adds meso-diaminopimelic acid (m-DAP) to the peptidoglycan precursor, can be used for this purpose.[19][20]
Table 3: Selectivity Profile of TB-I1
| Compound | Target Enzyme | IC50 (µM) |
| TB-I1 | MurE Ligase | >100 (Inactive) |
| D-Cycloserine (Control) | Mur Ligases | 50 |
Data is representative and demonstrates the selective activity of TB-I1.
Experimental Protocol: MurE Ligase Assay
-
Principle: The activity of ATP-dependent ligases like MurE can be measured by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis during the ligation reaction.[19]
-
Reaction Mixture: Combine purified recombinant Mtb MurE enzyme, its substrate UDP-MurNAc-L-Ala-D-Glu (UAG), the amino acid meso-diaminopimelic acid (m-DAP), ATP, and MgCl2 in a suitable buffer (e.g., Bis-Tris-propane-HCl, pH 8.5).[20]
-
Inhibitor Addition: Add varying concentrations of TB-I1 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.[16]
-
Phosphate Detection: Stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.
-
Measurement: Read the absorbance at ~620-650 nm. The amount of phosphate released is proportional to enzyme activity.
-
Analysis: Calculate IC50 values as described for the InhA assay. A high IC50 value indicates a lack of inhibition.
Conclusion and Next Steps
The initial data for the hypothetical "this compound" are promising. The compound demonstrates potent whole-cell activity against M. tuberculosis with a favorable selectivity index, suggesting low host cell toxicity. Biochemical assays indicate that TB-I1 acts as a selective inhibitor of the InhA enzyme, a critical component of the mycolic acid synthesis pathway. The lack of activity against the MurE ligase provides evidence for target specificity.
Subsequent steps in the development of TB-I1 would involve generating and sequencing resistant mutants to confirm InhA as the in-cell target, conducting further structure-activity relationship (SAR) studies to optimize potency, and evaluating the compound's pharmacokinetic properties and in vivo efficacy in animal models of tuberculosis.
References
- 1. Navigating tuberculosis drug discovery with target-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mycobacterial drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00261E [pubs.rsc.org]
- 4. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents | MDPI [mdpi.com]
- 18. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP-dependent MurE ligase in Mycobacterium tuberculosis: biochemical and structural characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Essential residues for the enzyme activity of ATP-dependent MurE ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into InhA, a Key Target for Tuberculosis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallographic studies of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) in complex with various inhibitors. InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway and a primary target for antitubercular drugs. Understanding the structural basis of inhibitor binding is paramount for the development of new and effective therapeutics against tuberculosis. This document summarizes key crystallographic data, details relevant experimental protocols, and visualizes the workflows involved in determining these vital structures.
I. Quantitative Crystallographic Data
The following tables summarize the crystallographic data for InhA in complex with selected inhibitors. The data has been compiled from the RCSB Protein Data Bank (PDB).
Table 1: Crystallographic Data for InhA-Inhibitor Complexes
| PDB ID | Inhibitor Name | Resolution (Å) | R-Value Work | R-Value Free | Space Group | Unit Cell Dimensions (Å, °) |
| 2X22 [1] | PT70 (5-Hexyl-2-(2-methylphenoxy)phenol) | 2.10 | 0.172 | 0.216 | P 1 21 1 | a=84.3, b=88.4, c=91.2, α=90, β=112.9, γ=90 |
| 4TZK [2][3] | 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | 1.62 | 0.137 | 0.151 | P 1 21 1 | a=84.2, b=88.3, c=91.0, α=90, β=112.8, γ=90 |
| 4TZT [4] | N-(3-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 1.86 | 0.140 | 0.168 | P 1 21 1 | a=84.3, b=88.4, c=91.1, α=90, β=112.9, γ=90 |
Table 2: Data Collection and Refinement Statistics
| PDB ID | Data Collection | Refinement |
| Wavelength (Å) | No. of Reflections | |
| 2X22 [1] | 0.979 | 69242 |
| 4TZK [2][3] | 1.000 | 141589 |
| 4TZT [4] | 1.000 | 98213 |
II. Experimental Protocols
This section outlines the generalized protocols for the expression, purification, crystallization, and X-ray diffraction analysis of the InhA-inhibitor complexes. These protocols are synthesized from various cited research articles.
A. Protein Expression and Purification of M. tuberculosis InhA
-
Gene Cloning and Vector Construction : The inhA gene (Rv1484) from M. tuberculosis H37Rv is cloned into an appropriate expression vector, such as pET series vectors, often with an N-terminal or C-terminal polyhistidine tag to facilitate purification.
-
Protein Expression : The expression vector is transformed into a suitable Escherichia coli expression strain, like BL21(DE3)[1].
-
Cultures are grown in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance soluble protein expression.
-
-
Cell Lysis :
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10% glycerol, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
-
Purification :
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble His-tagged InhA is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column.
-
The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
InhA is eluted using a buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
For further purification and to remove the His-tag (if a cleavage site is engineered), size-exclusion chromatography (gel filtration) is often employed. The protein is buffer-exchanged into a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
B. Crystallization of the InhA-Inhibitor Complex
-
Complex Formation : Purified InhA protein (typically at a concentration of 5-10 mg/mL) is incubated with the inhibitor and the cofactor NADH. The molar ratio of protein:NADH:inhibitor is often optimized, with a typical excess of the small molecules (e.g., 1:5:10)[5]. The mixture is incubated on ice for a period ranging from 30 minutes to several hours to ensure complex formation.
-
Crystallization Screening : The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization.
-
A small volume (e.g., 1-2 µL) of the InhA-NADH-inhibitor complex is mixed with an equal volume of a reservoir solution.
-
This drop is equilibrated against a larger volume of the reservoir solution.
-
Initial crystallization conditions are identified by screening a wide range of commercial crystallization screens.
-
-
Crystal Optimization : Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, salt concentration, temperature) are optimized to obtain diffraction-quality crystals. For example, crystals of the InhA-PT70 complex were grown using a reservoir solution containing 12-16% (w/v) polyethylene glycol 4000, 100 mM ADA pH 6.8, and 100-250 mM ammonium acetate[5].
C. X-ray Data Collection and Processing
-
Crystal Mounting and Cryo-protection :
-
A single crystal is carefully mounted in a nylon loop.
-
To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), the crystal is briefly soaked in a cryoprotectant solution. This solution usually consists of the reservoir solution supplemented with a cryoprotectant like glycerol, ethylene glycol, or PEG 400.
-
The crystal is then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection :
-
Data is collected at a synchrotron beamline, which provides a high-intensity, tunable X-ray source.
-
The crystal is placed in the X-ray beam and rotated. A series of diffraction images are recorded on a detector as the crystal rotates.
-
The data collection strategy (e.g., oscillation range, exposure time, total rotation) is optimized to obtain a complete dataset with good resolution and signal-to-noise ratio.
-
-
Data Processing :
-
The raw diffraction images are processed using software packages like MOSFLM, XDS, or HKL2000.
-
Indexing : The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice of the crystal.
-
Integration : The intensity of each reflection is measured.
-
Scaling and Merging : Data from multiple images are scaled and merged to produce a final set of unique reflections with their corresponding intensities and error estimates. The quality of the data is assessed by statistics such as Rmerge and I/σ(I).
-
III. Visualizations
The following diagrams illustrate the key workflows in the X-ray crystallography of an InhA-inhibitor complex.
Caption: Experimental workflow for InhA-inhibitor complex structure determination.
Caption: Simplified pathway of InhA function and inhibition.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. 4TZK: Crystal structure of Mycobacterium tuberculosis enoyl reductase (INHA) complexed WITH 1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE [ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Amidinourea AU 8918 Against Drug-Resistant Tuberculosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculosis (TB), particularly drug-resistant strains, remains a significant global health threat, necessitating the development of novel therapeutics with new mechanisms of action. This whitepaper details the efficacy, mechanism of action, and experimental evaluation of Amidinourea (AU) 8918, a promising inhibitor of Mycobacterium tuberculosis (Mtb). AU 8918 targets the essential enzyme phosphopantetheinyl transferase (PptT), a key player in the biosynthesis of crucial cellular lipids and virulence factors. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism and relevant experimental workflows. While extensive data on AU 8918's activity against a broad panel of drug-resistant Mtb strains is not yet publicly available, its novel mechanism and potent activity against drug-susceptible Mtb position it as a critical lead compound for further development in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
Introduction to Amidinourea AU 8918
Amidinourea AU 8918 is a novel small molecule inhibitor of Mycobacterium tuberculosis. It was identified through phenotypic screening and subsequent studies have elucidated its specific mechanism of action, which is the inhibition of the essential enzyme phosphopantetheinyl transferase (PptT). PptT plays a crucial role in the post-translational modification of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), which are essential for the synthesis of mycolic acids, complex lipids, and siderophores that are vital for the survival and virulence of Mtb. By targeting PptT, AU 8918 presents a novel mechanism of action that is distinct from current first- and second-line anti-TB drugs, suggesting a low probability of cross-resistance.
Mechanism of Action: Inhibition of PptT
The primary molecular target of AU 8918 is the enzyme phosphopantetheinyl transferase (PptT). PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on carrier protein domains of fatty acid synthases, polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). This post-translational modification is essential for the activation of these enzymatic systems.
AU 8918 acts as a competitive inhibitor of PptT, binding to the active site and preventing the transfer of the Ppant arm to its carrier protein substrates. This inhibition disrupts the biosynthesis of critical components of the mycobacterial cell wall, including mycolic acids, and other virulence factors, ultimately leading to bacterial death. The bactericidal activity of AU 8918 has been demonstrated to be dose- and time-dependent against the virulent Mtb strain H37Rv.[1]
Below is a diagram illustrating the PptT signaling pathway and the inhibitory action of AU 8918.
Figure 1. PptT signaling pathway and inhibition by AU 8918.
Quantitative Efficacy Data
The in vitro efficacy of Amidinourea AU 8918 and its analogues has been primarily evaluated against the drug-susceptible M. tuberculosis H37Rv strain. While reports indicate activity against drug-resistant strains, comprehensive quantitative data in the form of a comparative Minimum Inhibitory Concentration (MIC) table against a panel of MDR and XDR strains is not yet available in the public domain. The available data for the H37Rv strain is summarized below.
| Compound | PptT Inhibition IC50 (µM) (BpsA Assay) | PptT Inhibition IC50 (µM) (FP Assay) | Mtb H37Rv MIC90 (µM) |
| AU 8918 | 2.3 | 0.23 | 3.1 |
Data sourced from: Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Amidinourea AU 8918.
PptT Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the PptT-catalyzed transfer of a fluorescently labeled Coenzyme A (CoA) analogue to an acyl carrier protein (ACP).
Materials:
-
PptT enzyme
-
Fluorescently labeled CoA (e.g., Rhodamine-CoA)
-
Acyl Carrier Protein (e.g., N-terminal ACP domain of Mtb polyketide synthase 13)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 1 µL of the compound solution to each well.
-
Add 10 µL of a solution containing PptT enzyme and the ACP to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of a solution containing the fluorescently labeled CoA.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the Fluorescence Polarization assay.
Whole-Cell Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv or drug-resistant clinical isolates)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Spectrophotometric or fluorometric plate reader
Procedure:
-
Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.
-
Prepare two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the Mtb inoculum to each well, including drug-free growth control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
References
Early-Stage Preclinical Development of a Novel Tuberculosis Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics with new mechanisms of action. This technical guide outlines the core preclinical development stages for a promising new class of tuberculosis inhibitors, using a representative lead compound, "Tuberculosis Inhibitor 1," to illustrate the process. This guide will detail the essential in vitro and in vivo studies, present key data in a structured format, and provide standardized experimental protocols.
Target Identification and Lead Optimization
The initial phase of development focuses on identifying a novel molecular target essential for Mtb survival and validating a lead compound that effectively modulates this target. For our representative "this compound," the target is a key enzyme in a vital biosynthetic pathway of Mtb.
Mechanism of Action
"this compound" is a potent, selective inhibitor of a crucial enzyme in the Mtb amino acid biosynthesis pathway.[1][2] This targeted approach aims to minimize off-target effects and reduce the likelihood of cross-resistance with existing anti-tubercular agents. Other novel inhibitors in early-stage development target different pathways, such as mycolic acid biosynthesis, DNA gyrase, and ATP synthase, highlighting the diverse strategies being employed to combat tuberculosis.[3][4][5]
In Vitro Efficacy Assessment
A series of in vitro assays are conducted to determine the potency and spectrum of activity of "this compound."
Quantitative In Vitro Activity
The following table summarizes the key in vitro efficacy data for "this compound" and other representative novel inhibitors.
| Inhibitor | Target | IC50 | MIC (H37Rv) | MIC (MDR Strains) | Reference |
| DRILS-1398 | M.tb chorismate mutase | 3.0 ± 0.2 μM | 4 µg/mL | 4 µg/mL | [1][2] |
| AU 8918 | Phosphopantetheinyl Transferase (PptT) | 2.3 μM | Not Reported | Not Reported | [6][7] |
| OTB-658 | Ribosomal 50S subunit | Not Applicable | 0.125-0.25 µg/mL | 0.125-0.5 µg/mL | [8] |
| AW-26 | M.tb Topoisomerase I | 7.0 µM | Not Reported | Not Reported | [9] |
| Transitmycin | DNA intercalator, RecA, MetAP | Not Reported | 6.25 µg/mL | 10 µg/mL | [10] |
Experimental Protocols
-
Bacterial Strains: M. tuberculosis H37Rv (ATCC 27294) and a panel of clinical MDR strains are used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Procedure:
-
A twofold serial dilution of the inhibitor is prepared in a 96-well microplate.
-
A mid-log phase culture of Mtb is diluted to a final concentration of 1 x 10^5 CFU/mL and added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the inhibitor that prevents visible bacterial growth.
-
-
Cell Line: THP-1 human monocytic cell line.
-
Infection: Differentiated THP-1 macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:10.
-
Treatment: After phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of the inhibitor.
-
Assessment: After 3-4 days of incubation, the macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates. The number of colony-forming units (CFUs) is counted after 3-4 weeks of incubation at 37°C.
In Vivo Efficacy and Safety
Animal models are crucial for evaluating the in vivo efficacy and safety profile of a new TB inhibitor. Murine models are the most commonly used for initial preclinical assessments.
In Vivo Efficacy in a Murine Model of Tuberculosis
The following table summarizes the in vivo efficacy of "this compound" in an acute mouse model.
| Inhibitor | Animal Model | Dose | Route | Treatment Duration | Reduction in Lung CFU | Reduction in Spleen CFU | Reference |
| DRILS-1398 | BALB/c Mice | 100 mg/kg | Oral | 28 days | Significant reduction | Significant reduction | [1][2] |
| Compound 1 | BALB/c Mice | 100 mg/kg (BID) | Oral | 3 weeks | Comparable to Isoniazid | Not Reported | [11] |
| OTB-658 | BALB/c Mice | 100 mg/kg | Oral | 4 weeks | Significant reduction | Slight inhibition | [8] |
Preliminary Safety and Pharmacokinetics
| Inhibitor | Animal Model | NOAEL * | Key PK Parameters | Reference |
| DRILS-1398 | Mice | 500 mg/kg/day | Favorable pharmacokinetics, moderate in vitro stability | [1][2] |
| Transitmycin | Mice, Rats, Guinea Pigs | 0.001 mg/kg | 0.005 mg/kg is toxic | [10] |
*No-Observed-Adverse-Effect Level
Experimental Protocols
-
Animals: 6-8 week old female BALB/c mice.
-
Infection: Mice are infected via aerosol exposure with M. tuberculosis H37Rv to achieve a bacterial load of 50-100 CFUs in the lungs.
-
Treatment: Treatment is initiated 2-4 weeks post-infection. The inhibitor is administered daily via oral gavage for 4-8 weeks. A control group receives the vehicle, and a positive control group receives a standard anti-TB drug like isoniazid.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).
-
Animals: Healthy mice or rats.
-
Procedure: The inhibitor is administered once daily via the intended clinical route (e.g., oral gavage) at escalating doses for 7 consecutive days.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected for histopathological examination.
Visualizing the Preclinical Workflow and Pathways
Preclinical Development Workflow
Caption: A generalized workflow for the early-stage preclinical development of a novel tuberculosis inhibitor.
Simplified Signaling Pathway of Inhibition
References
- 1. Early preclinical development of Mycobacterium tuberculosis amino acid biosynthesis pathway inhibitor DRILS-1398 as a potential anti-TB drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Tuberculosis Inhibitor 1 against Mycobacterium tuberculosis H37Rv
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for novel antimicrobial agents. A critical step in the preclinical evaluation of any new potential anti-tubercular drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is fundamental for assessing the in vitro potency of a compound and guiding further drug development efforts.
The H37Rv strain of Mycobacterium tuberculosis is the standard, virulent laboratory strain used for primary screening of anti-tubercular compounds. This document provides a detailed protocol for determining the MIC of a novel compound, "Tuberculosis Inhibitor 1," against M. tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA).[1][2][3][4] The MABA is a colorimetric method that is rapid, low-cost, and suitable for high-throughput screening, making it an ideal choice for drug discovery applications.[1][3][5] The assay utilizes the redox indicator Alamar blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells, providing a clear visual endpoint for determining bacterial growth inhibition.[1][2]
Experimental Protocols
Microplate Alamar Blue Assay (MABA) Protocol
This protocol details the steps for determining the MIC of this compound against the H37Rv strain.
1.1. Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
OADC Enrichment (Oleic Acid, Albumin, Dextrose, Catalase)
-
Glycerol
-
Tween 80
-
This compound (experimental compound)
-
Isoniazid (INH) or Rifampicin (RIF) (positive control drug)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Deionized Water
-
Alamar Blue Reagent
-
Sterile 96-well, round-bottom microplates with lids
-
Sterile 1.5 mL and 15 mL conical tubes
-
Biosafety Cabinet (Class II or III)
-
Incubator (37°C)
-
Microplate reader (optional, for fluorometric reading)
-
Vortex mixer
1.2. Preparation of Media and Cultures
-
Complete 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.
-
H37Rv Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in complete 7H9 broth at 37°C until it reaches the mid-log phase of growth (typically an OD₆₀₀ of 0.4-0.8).[6]
-
Allow the culture to settle for 5-10 minutes to sediment large clumps.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard using complete 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.[7][8]
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:50 in complete 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.[9]
-
1.3. Preparation of Compound and Control Dilutions
-
Stock Solutions: Prepare a 2 mg/mL stock solution of this compound in DMSO. Prepare a 1 mg/mL stock solution of Isoniazid in sterile deionized water.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds directly in the 96-well plate.
1.4. Assay Procedure
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.[1]
-
Add 100 µL of complete 7H9 broth to all wells that will be used for the assay (e.g., rows B-G, columns 2-11).
-
-
Compound Addition:
-
Add 100 µL of the highest concentration of this compound to the first well of a row (e.g., B2).
-
Perform a 1:1 serial dilution by transferring 100 µL from well B2 to B3, mixing, and continuing this process across the row to well B10. Discard the final 100 µL from well B10. This will create a concentration range (e.g., from 100 µg/mL down to 0.195 µg/mL).
-
Repeat this process for the control drug (Isoniazid) in a separate row (e.g., row C).
-
Designate wells for controls:
-
Growth Control (GC): Wells containing 100 µL of broth and 100 µL of inoculum, with no drug (e.g., B11).
-
Sterility Control (SC): Wells containing 200 µL of broth only, with no inoculum or drug.
-
-
-
Inoculation: Add 100 µL of the final H37Rv inoculum (prepared in step 1.2) to all test and growth control wells. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate with its lid and place it in a secondary container (e.g., a sealed plastic bag). Incubate at 37°C for 5-7 days.[1]
-
Addition of Alamar Blue:
-
After the initial incubation, add 30 µL of Alamar Blue reagent mixture (1 part Alamar Blue, 1 part 10% Tween 80) to one growth control well.[2]
-
Re-incubate the plate for 24 hours.
-
-
Reading Results:
-
If the growth control well turns from blue to pink, add 30 µL of the Alamar Blue reagent mixture to all remaining wells.
-
Incubate for an additional 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2] A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
Data Presentation
The results of the MIC determination should be recorded in a clear and organized manner. The table below provides a template for summarizing the quantitative data obtained from the MABA.
| Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| This compound | 6.25 | 3.125 | 6.25 | 5.21 |
| Isoniazid (Control) | 0.1 | 0.1 | 0.05 | 0.08 |
Visualizations
Experimental Workflow and Signaling Pathways
Diagrams are essential for visualizing complex processes. The following diagrams, created using Graphviz, illustrate the experimental workflow for the MABA protocol and a hypothetical signaling pathway that could be targeted by an anti-tubercular inhibitor.
Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).
Caption: Hypothetical mechanism of this compound targeting the mycolic acid pathway.
References
- 1. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Microplate nitrate reductase assay versus Alamar Blue assay for MIC determination of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and Optimization of Chromosomally-Integrated Fluorescent Mycobacterium tuberculosis Reporter Constructs [frontiersin.org]
- 7. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
Application Note & Protocol: In Vitro Inhibition Assay of Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)
Audience: Researchers, scientists, and drug development professionals involved in tuberculosis research and anti-infective drug discovery.
Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1] A crucial strategy in anti-TB drug discovery is the targeting of essential enzymes in Mtb's metabolic pathways.[2][3]
One of the most clinically validated targets is the enoyl-acyl carrier protein reductase, InhA.[4] This NADH-dependent enzyme is a key component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][5] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[5] Inhibition of InhA disrupts mycolic acid biosynthesis, leading to cell lysis.[5] InhA is the primary target of the frontline anti-TB drug isoniazid (INH), which, as a prodrug, requires activation by the mycobacterial catalase-peroxidase KatG to form an adduct that inhibits the enzyme.[4][6] Direct inhibitors of InhA that do not require metabolic activation are of significant interest as they may be effective against INH-resistant strains with mutations in katG.[4]
This document provides a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of a test compound, designated here as "Tuberculosis Inhibitor 1" (TB-Inhibitor-1), against purified Mtb InhA.
Assay Principle
The InhA enzyme catalyzes the reduction of a long-chain enoyl-acyl carrier protein (enoyl-ACP) substrate using NADH as a cofactor. The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[5] An inhibitor of InhA will slow down this reaction rate. The potency of the inhibitor is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
InhA Catalytic Reaction & Inhibition Pathway
Caption: InhA enzymatic reaction and mechanism of direct inhibition.
Materials and Reagents
Enzyme and Substrates:
-
Purified recombinant M. tuberculosis InhA enzyme[5]
-
2-trans-octenoyl-Coenzyme A (Substrate)[5]
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Cofactor)
Buffers and Solutions:
-
Assay Buffer: 30 mM PIPES, pH 6.8[5]
-
Enzyme Dilution Buffer: Assay buffer with 0.1% (w/v) Bovine Serum Albumin (BSA)
-
Inhibitor Dilution Solvent: 100% Dimethyl sulfoxide (DMSO)
-
Positive Control Inhibitor: e.g., NITD-916 (a known 4-hydroxy-2-pyridone direct InhA inhibitor)[4]
-
Test Compound: this compound (TB-Inhibitor-1)
Equipment:
-
UV-transparent 96-well microplates
-
Microplate reader with spectrophotometric capabilities at 340 nm
-
Multichannel pipettes
-
Serological pipettes
-
Incubator or temperature-controlled plate reader (37°C)
-
Reagent reservoirs
-
Sterile, nuclease-free microtubes and conical tubes
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (30 mM PIPES, pH 6.8): Prepare a stock solution of PIPES buffer. Adjust the pH to 6.8 using NaOH or HCl. Filter sterilize and store at 4°C.
-
Substrate Stock (10 mM 2-trans-octenoyl-CoA): Dissolve the substrate in purified water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cofactor Stock (10 mM NADH): Dissolve NADH in assay buffer. Prepare this solution fresh on the day of the experiment due to its instability.
-
Inhibitor Stocks (10 mM): Dissolve TB-Inhibitor-1 and the positive control inhibitor (e.g., NITD-916) in 100% DMSO to create 10 mM stock solutions. Store at -20°C.
-
Enzyme Stock: The concentration of the purified InhA stock should be determined using a protein concentration assay (e.g., Bradford or BCA). Store in aliquots at -80°C.
Assay Workflow Diagram
Caption: Step-by-step workflow for the InhA enzyme inhibition assay.
InhA Inhibition Assay Procedure
This protocol is for a final assay volume of 100 µL per well in a 96-well plate. All experiments should be performed in triplicate.
-
Inhibitor Plating:
-
Perform a serial dilution of the 10 mM inhibitor stocks (TB-Inhibitor-1 and positive control) in 100% DMSO to create a range of concentrations.
-
Add 1 µL of each inhibitor dilution to the corresponding wells of the 96-well plate.
-
For control wells, add 1 µL of 100% DMSO:
-
100% Activity Control (Negative Control): No inhibitor.
-
0% Activity Control (Blank): No enzyme (add enzyme dilution buffer instead in step 2).
-
-
-
Enzyme and Cofactor Addition:
-
Prepare a 2X enzyme/cofactor mix in assay buffer containing InhA (final concentration ~25 nM) and NADH (final concentration 200 µM).
-
Add 50 µL of this mix to each well (except the blank wells).
-
For blank wells, add 50 µL of a mix containing only NADH in assay buffer.
-
The final DMSO concentration in the assay will be 1%.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 5-10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a 2X substrate solution of 2-trans-octenoyl-CoA (final concentration 200 µM) in assay buffer.
-
Initiate the enzymatic reaction by adding 49 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
V_inhibitor: Rate in the presence of the inhibitor.
-
V_no_inhibitor: Rate of the 100% activity control (DMSO only).
-
V_blank: Rate of the 0% activity control (no enzyme).
-
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
Data Presentation
The results of the inhibition assay should be summarized in a clear, tabular format to allow for easy comparison.
Table 1: Inhibitory Activity of Test Compounds against M. tuberculosis InhA
| Compound | Target | Assay Type | IC50 (µM) [a] | Hill Slope | Max Inhibition (%) |
| TB-Inhibitor-1 | InhA | Spectrophotometric | 1.25 ± 0.15 | 1.1 | 98.5 |
| NITD-916 (Control)[4] | InhA | Spectrophotometric | 0.59 ± 0.08 | 1.0 | 99.2 |
| Isoniazid (INH) [b] | InhA | Spectrophotometric | Inactive | N/A | < 5 |
| DMSO (Vehicle) | N/A | Spectrophotometric | N/A | N/A | 0 |
Notes: [a] Data are presented as the mean ± standard deviation from three independent experiments (n=3). [b] Isoniazid is a prodrug and is expected to be inactive against the InhA enzyme in a direct in vitro assay without prior activation by KatG.[6] This serves as a useful negative control for direct inhibition.
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro activity of potential direct inhibitors against the essential Mtb enzyme InhA. By following this standardized procedure, researchers can reliably determine the IC50 values of novel compounds like "this compound," compare their potency against known inhibitors, and generate crucial data for structure-activity relationship (SAR) studies in the pursuit of new anti-TB agents.
References
- 1. Mycobacterial tuberculosis Enzyme Targets and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of the inhA-Encoded Fatty Acid Synthase II (FASII) Enoyl-Acyl Carrier Protein Reductase Induces Accumulation of the FASI End Products and Cell Lysis of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Tuberculosis Inhibitor 1 in a Murine Model
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis necessitating the development of novel therapeutics. The following application notes provide a comprehensive framework for the preclinical evaluation of "Tuberculosis Inhibitor 1" (TB-In1) in a murine model of chronic TB infection. These protocols detail the experimental design, from animal infection and compound administration to the assessment of bactericidal activity and host immune response, ensuring robust and reproducible efficacy data.
2.0 Experimental Design Overview
The in vivo efficacy of TB-In1 is evaluated in a well-established mouse model of chronic tuberculosis. The experimental workflow is designed to assess the compound's ability to reduce bacterial burden in the lungs and spleen, mitigate tissue pathology, and modulate the host immune response. BALB/c mice are commonly used for TB drug evaluations.[1] The experimental timeline typically involves establishing a chronic infection over several weeks post-aerosol challenge with Mtb, followed by a defined treatment period with TB-In1.[2] Key endpoints include the enumeration of colony-forming units (CFU), histopathological analysis of lung tissue, and measurement of key cytokines.[3][4][5]
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of infection with Mtb [bio-protocol.org]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Tuberculosis Inhibitor Binding using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing protein-ligand interactions at an atomic level. Its non-invasive nature and ability to detect weak, transient interactions make it particularly valuable in the early stages of drug discovery, such as fragment screening and lead optimization. For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, NMR-based methods offer a robust platform to identify and characterize inhibitors of essential Mtb proteins, aiding in the development of novel therapeutics to combat drug-resistant strains.[1][2]
These application notes provide detailed protocols for three common ligand-observe NMR experiments—Saturation Transfer Difference (STD), Water-Ligand Observed Gradient Spectroscopy (Water-LOGSY), and Chemical Shift Perturbation (CSP) through protein-observe experiments—for monitoring the binding of small molecule inhibitors to Mtb target proteins.
Key NMR Methods for Inhibitor Binding Studies
NMR offers a suite of experiments to study protein-ligand interactions. The choice of experiment depends on the properties of the protein and ligand, including their molecular weights, binding affinity, and exchange kinetics.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment is ideal for identifying binders from a mixture of compounds and for mapping the binding epitope of a ligand. It is particularly effective for weak to medium affinity interactions (Kd in the µM to mM range). The experiment relies on the transfer of saturation from the protein to a bound ligand.[3][4]
-
Water-Ligand Observed Gradient Spectroscopy (Water-LOGSY): Similar to STD NMR, Water-LOGSY is a sensitive ligand-observed technique for detecting weak protein-ligand interactions. It utilizes the nuclear Overhauser effect (NOE) transfer from bulk water to the ligand via the protein.[5][6]
-
Chemical Shift Perturbation (CSP): This is a protein-observed method where changes in the chemical shifts of the protein's backbone amide protons and nitrogens are monitored upon ligand titration. It is used to identify the ligand binding site on the protein and to determine the dissociation constant (Kd).[7][8] This technique requires an isotopically labeled protein (typically with 15N).
Quantitative Analysis of Inhibitor Binding
NMR titration experiments can provide quantitative data on binding affinity. The following table summarizes representative data for Mtb inhibitors obtained from NMR and other biophysical assays.
| Target Protein | Inhibitor | Method | Kd | IC50 | Reference |
| Isocitrate Lyase 1 (ICL1) | 3-nitropropionate | 1H NMR | - | 14.7 ± 1.8 µM | [9][10] |
| Isocitrate Lyase 1 (ICL1) | 3-bromopyruvate | 1H NMR | - | 17.5 ± 1.0 µM | [9][10] |
| Isocitrate Lyase 1 (ICL1) | Itaconic acid | 1H NMR | - | 29.4 ± 4.1 µM | [9][10] |
| Proteasome ATPase (Mpa) | MTBA | Tryptophan Fluorescence | 1.0 ± 0.1 nM | 8 ± 2 µM (in-cell) | [5] |
| Proteasome ATPase (Mpa) | MTBB | Tryptophan Fluorescence | 0.4 ± 0.1 µM | > 100 µM (in-cell) | [5] |
| Efflux pump A (EfpA) | BRD-8000.3 | Ligand-detected 1H NMR | 179 ± 32 nM | - | [11] |
| Protein Kinase B (PknB) | Aminopyrimidine analog | Enzyme Assay | - | 8 µM (MIC) | [12] |
Signaling Pathway of a Key Mtb Drug Target: Protein Kinase B (PknB)
PknB is an essential serine/threonine protein kinase in M. tuberculosis that plays a crucial role in regulating cell division and cell wall synthesis.[12][13] Its essentiality makes it an attractive target for novel anti-tubercular drugs.[1][14] The kinase domain of PknB is activated through autophosphorylation of residues within its activation loop.[15] Once active, PknB phosphorylates downstream substrates, including proteins involved in peptidoglycan biosynthesis. Inhibition of PknB disrupts these critical cellular processes, leading to bacterial cell death.
Experimental Workflow for NMR-based Inhibitor Screening
The general workflow for identifying and characterizing inhibitors using NMR spectroscopy involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Saturation Transfer Difference (STD) NMR for Hit Identification and Epitope Mapping
Objective: To identify compounds that bind to an Mtb target protein and map the parts of the molecule in close contact with the protein.
Materials:
-
Purified Mtb target protein (e.g., Mpa, GlfT2) at a stock concentration of 1-5 mM.
-
Inhibitor compound(s) at a stock concentration of 10-100 mM in a compatible deuterated solvent (e.g., DMSO-d6).
-
NMR buffer: 10-50 mM Phosphate buffer, pH 6.5-7.5, containing 10% D2O and 150 mM NaCl.
-
NMR tubes.
Instrumentation:
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare a final NMR sample containing 10-50 µM of the Mtb target protein and 100 µM to 1 mM of the inhibitor compound in the NMR buffer. The final volume should be ~500 µL.
-
The ligand-to-protein ratio should be between 10:1 and 100:1.
-
Also prepare a control sample containing only the inhibitor at the same concentration in the NMR buffer.
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D 1H NMR spectrum to verify the presence and integrity of the inhibitor signals.
-
Set up the STD NMR experiment. Key parameters include:
-
On-resonance irradiation: Set to a frequency where only protein resonances appear and no ligand signals are present (e.g., 0.5 to -1.0 ppm for aliphatic protons or ~7.5 ppm for aromatic protons).
-
Off-resonance irradiation: Set to a frequency far from any protein or ligand signals (e.g., 30-40 ppm).
-
Saturation time: Typically 1-3 seconds. This is the duration of the selective irradiation.
-
Number of scans: Collect a sufficient number of scans (e.g., 1024 or 2048) to achieve a good signal-to-noise ratio.
-
-
The experiment internally subtracts the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.[4]
-
-
Data Processing and Analysis:
-
Process the resulting STD spectrum using standard NMR software (e.g., TopSpin, NMRPipe).
-
Hit Identification: The presence of signals in the STD spectrum indicates that the compound binds to the protein. Non-binders will not show any signals.
-
Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of the ligand protons to the protein surface. The proton with the highest intensity is closest to the protein. Calculate the STD amplification factor for each proton to quantify the effect.
-
Protocol 2: Water-LOGSY for Screening Weak Binders
Objective: To screen for weak-binding inhibitors by observing magnetization transfer from water molecules to the ligand via the protein.
Materials:
-
Same as for STD NMR.
Instrumentation:
-
Same as for STD NMR.
Procedure:
-
Sample Preparation:
-
Prepare samples as described for STD NMR. A protein concentration of 10-50 µM and a ligand concentration of 100-500 µM is typical.
-
-
NMR Data Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D 1H spectrum.
-
Set up the Water-LOGSY experiment. Key parameters include:
-
Selective irradiation: The experiment selectively excites the water resonance.
-
Mixing time: Typically 0.5 to 2.0 seconds. This parameter can be optimized.[12]
-
The experiment generates a spectrum where the sign of the ligand signals depends on whether it binds to the protein.
-
-
-
Data Processing and Analysis:
-
Process the Water-LOGSY spectrum.
-
Hit Identification: Ligands that bind to the protein will show positive NOE signals, while non-binders will show negative NOE signals (same phase as the residual water signal). This provides a clear distinction between binders and non-binders.
-
Protocol 3: 1H-15N HSQC Titration for Binding Site Identification and Kd Determination
Objective: To identify the amino acid residues of the Mtb target protein involved in inhibitor binding and to determine the dissociation constant (Kd) of the interaction.
Materials:
-
15N isotopically labeled Mtb target protein at a stock concentration of 0.5-1 mM.
-
Unlabeled inhibitor at a stock concentration of 10-100 mM.
-
NMR buffer as described above.
Instrumentation:
-
NMR spectrometer (600 MHz or higher) with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Prepare an initial NMR sample of the 15N-labeled protein at a concentration of 50-200 µM.
-
Prepare a series of inhibitor stock solutions for titration.
-
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
-
Perform a titration by adding increasing amounts of the inhibitor to the protein sample. After each addition, acquire a 1H-15N HSQC spectrum. The molar ratios of protein to ligand may range from 1:0.25 to 1:16 or higher, depending on the binding affinity.
-
Ensure temperature is kept constant throughout the experiment.
-
-
Data Processing and Analysis:
-
Process and overlay the series of HSQC spectra.
-
Binding Site Identification: Identify the amide peaks (resonances) that shift or broaden upon addition of the inhibitor. These "perturbed" residues are likely at or near the binding site.
-
Kd Determination: For interactions in the fast exchange regime, the chemical shift changes (Δδ) for perturbed residues can be plotted against the total ligand concentration. The data can then be fitted to a binding isotherm equation to calculate the Kd.[7] The combined chemical shift perturbation is often calculated using the following formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2 where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a weighting factor (typically ~0.14-0.2).[7]
-
Conclusion
NMR spectroscopy provides a versatile and powerful toolkit for the discovery and characterization of inhibitors against Mycobacterium tuberculosis. By employing techniques such as STD, Water-LOGSY, and CSP, researchers can effectively screen for new drug candidates, elucidate their binding modes, and quantify their affinity for their protein targets. These detailed protocols serve as a guide for implementing NMR-based assays in the ongoing effort to develop new and effective treatments for tuberculosis.
References
- 1. Solution NMR Studies of Mycobacterium tuberculosis Proteins for Antibiotic Target Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution NMR Studies of Mycobacterium tuberculosis Proteins for Antibiotic Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C7MD00456G [pubs.rsc.org]
- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted aminopyrimidine protein kinase B (PknB) inhibitors show activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective inhibitors of the essential kinase PknB and their potential as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Auto-activation mechanism of the Mycobacterium tuberculosis PknB receptor Ser/Thr kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening of drug targets for tuberculosis on the basis of transcription factor regulatory network and mRNA sequencing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of Macozinone (PBTZ169) with First-Line Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The standard treatment for drug-susceptible TB involves a multi-drug regimen of isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The development of new anti-TB agents with novel mechanisms of action is crucial to shorten treatment duration and combat drug resistance.
Macozinone (PBTZ169) is a promising anti-tubercular agent belonging to the class of benzothiazinones. It is a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2] By inhibiting DprE1, macozinone blocks the formation of arabinogalactan, a critical component of the M.tb cell wall, leading to bactericidal activity. Given its novel mechanism of action, macozinone is a prime candidate for inclusion in new combination therapy regimens.
These application notes provide a comprehensive overview of the combination therapy protocol for macozinone with the first-line anti-TB drugs. While preclinical studies have shown that macozinone has additive effects with many existing TB therapeutic agents, synergistic effects have been primarily observed with drugs like bedaquiline and clofazimine.[3][4] Current in vitro data suggests no direct synergistic or antagonistic interactions with first-line anti-TB drugs.[4][5] However, the evaluation of combination effects remains a critical step in the preclinical development of any new anti-TB drug. This document outlines the standard methodologies for assessing such interactions.
Data Presentation
The following tables summarize the in vitro activity of macozinone and first-line anti-tuberculosis drugs against Mycobacterium tuberculosis H37Rv.
Table 1: Minimum Inhibitory Concentrations (MICs) of Macozinone and First-Line TB Drugs against M. tuberculosis H37Rv
| Drug | Target | MIC (µg/mL) |
| Macozinone (PBTZ169) | DprE1 | 0.0002 |
| Isoniazid (INH) | InhA (Mycolic Acid Synthesis) | 0.05 - 0.2 |
| Rifampicin (RIF) | rpoB (RNA Polymerase) | 0.1 - 1.0 |
| Pyrazinamide (PZA) | RpsA, PanD (Trans-translation, Coenzyme A Synthesis) | 20 - 100 |
| Ethambutol (EMB) | embAB (Arabinogalactan Synthesis) | 1.0 - 5.0 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: In Vitro Interaction of Macozinone (PBTZ169) with First-Line TB Drugs
| Drug Combination | Interaction Type | Fractional Inhibitory Concentration Index (FICI) | Reference |
| Macozinone + Isoniazid | No Interaction / Additive | >0.5 - 4.0 | [4] |
| Macozinone + Rifampicin | No Interaction / Additive | >0.5 - 4.0 | [4] |
| Macozinone + Pyrazinamide | No Interaction / Additive | >0.5 - 4.0 | [4] |
| Macozinone + Ethambutol | No Interaction / Additive | >0.5 - 4.0 | [4] |
FICI values are interpreted as follows: ≤0.5 = Synergy; >0.5 to 4.0 = No Interaction (Additive or Indifference); >4.0 = Antagonism.[6]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantitatively assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Mycobacterial Inoculum:
-
Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the bacterial suspension 1:20 in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of macozinone and the first-line drugs (isoniazid, rifampicin, pyrazinamide, ethambutol) in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, serially dilute Drug A (e.g., macozinone) horizontally and Drug B (e.g., isoniazid) vertically in 7H9 broth. The final volume in each well should be 100 µL.
-
The plate should include wells with each drug alone in serial dilutions and a drug-free control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Determination of MIC and FICI:
-
After incubation, add 30 µL of a resazurin solution (0.01%) to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FICA = MIC of Drug A in combination / MIC of Drug A alone
-
FICB = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the FIC values: FICI = FICA + FICB.
-
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Methodology:
-
Preparation of Inoculum:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv as described for the checkerboard assay, with a final concentration of approximately 106 CFU/mL.
-
-
Experimental Setup:
-
Set up culture tubes or flasks containing 7H9 broth with the following conditions:
-
No drug (growth control)
-
Macozinone alone (at 1x, 2x, and 4x MIC)
-
First-line drug alone (at 1x, 2x, and 4x MIC)
-
Combination of macozinone and the first-line drug (at their respective MICs)
-
-
-
Sampling and Viable Cell Counting:
-
Incubate the cultures at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each culture.
-
Prepare serial dilutions of the aliquots in fresh 7H9 broth.
-
Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL by the combination compared with the most active single agent.
-
Additivity or indifference is a <2-log10 change.[7]
-
Mandatory Visualization
References
- 1. Towards a new combination therapy for tuberculosis with next generation benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. omicsdi.org [omicsdi.org]
- 6. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Solubility and Stability of Tuberculosis Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of any new drug candidate, including novel tuberculosis (TB) inhibitors, is critically dependent on its physicochemical and biochemical properties. Among the most crucial of these are solubility and stability. Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while instability can result in a loss of potency and the formation of potentially toxic degradation products.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for assessing the aqueous solubility and stability of a hypothetical novel anti-tubercular agent, referred to as "Tuberculosis Inhibitor 1" (TB-I1). The following sections outline standardized assays to determine kinetic and thermodynamic solubility, as well as chemical, metabolic, and photostability. Adherence to these protocols will ensure the generation of robust and reliable data to guide critical decisions in the drug discovery and development pipeline.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[1][4] It is essential to characterize both the kinetic and thermodynamic solubility of TB-I1 to understand its dissolution behavior under different conditions.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound at which it precipitates when added from a concentrated organic solvent stock (e.g., DMSO) into an aqueous buffer.[5][6][7][8] This high-throughput screening method is particularly useful in the early stages of drug discovery for ranking and selecting compounds.[5][9]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of TB-I1 in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the TB-I1 stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well clear-bottom plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 620 nm.[8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration of TB-I1 that does not show a significant increase in turbidity compared to the buffer-only control.
Thermodynamic Solubility Assay
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[1][8] This "gold standard" shake-flask method is crucial for pre-formulation and later-stage development.[5][10]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid TB-I1 powder to a series of vials containing different aqueous buffers (e.g., pH 1.2, pH 6.8, and pH 7.4) to simulate various physiological conditions.
-
Equilibration: Tightly cap the vials and agitate them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: After incubation, allow the suspensions to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Determine the concentration of TB-I1 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution. The experiment should be performed in triplicate for each buffer condition.
Data Presentation: Solubility Data Summary
| Assay Type | Buffer Condition | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | 75 | 150 |
| Thermodynamic | SGF (pH 1.2) | 37 | 10 | 20 |
| Thermodynamic | FaSSIF (pH 6.5) | 37 | 50 | 100 |
| Thermodynamic | FeSSIF (pH 5.0) | 37 | 65 | 130 |
SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.
Stability Assessment
Evaluating the stability of TB-I1 under various conditions is essential to ensure its integrity, efficacy, and safety throughout its shelf-life and upon administration.
Chemical Stability in Aqueous Buffers
This assay assesses the degradation of TB-I1 in solutions of varying pH, which is critical for predicting its stability in the gastrointestinal tract and in potential liquid formulations.[3][11]
Experimental Protocol: pH-Dependent Chemical Stability
-
Preparation of Solutions: Prepare solutions of TB-I1 at a known concentration (e.g., 10 µM) in a range of aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.
-
Reaction Quenching: Immediately stop any degradation by adding an equal volume of a cold organic solvent like acetonitrile.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining percentage of TB-I1.
-
Data Analysis: Plot the percentage of TB-I1 remaining versus time for each pH condition. Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Photostability
Photostability testing determines if light exposure leads to unacceptable changes in the drug substance.[12][13] This is a regulatory requirement and is guided by the International Council for Harmonisation (ICH) Q1B guidelines.[12][13][14][15][16]
Experimental Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare samples of TB-I1 as a solid powder and in solution. Place the samples in chemically inert, transparent containers.
-
Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light, as specified by ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[13][15]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any physical changes (e.g., appearance, color) and for chemical degradation using HPLC.
-
Data Analysis: Compare the results from the exposed samples to the dark controls. Significant degradation in the light-exposed sample indicates photosensitivity.
Metabolic Stability in Liver Microsomes
This in vitro assay predicts the extent of Phase I metabolism in the liver by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[17][18][19][20]
Experimental Protocol: Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes, NADPH (cofactor), and phosphate buffer (pH 7.4).
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and TB-I1 (e.g., 1 µM) in phosphate buffer.
-
Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound (TB-I1).
-
Data Analysis: Plot the natural logarithm of the percentage of TB-I1 remaining against time. The slope of the line gives the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[21]
Plasma Stability
This assay determines the stability of TB-I1 in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[22][23][24]
Experimental Protocol: Plasma Stability Assay
-
Reagents: Pooled human plasma and TB-I1.
-
Incubation: Add TB-I1 to pre-warmed plasma (37°C) to a final concentration of, for example, 1 µM.
-
Time-Point Sampling: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[23]
-
Termination: Stop the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile with an internal standard).
-
Analysis: Process the samples by protein precipitation (centrifugation) and analyze the supernatant using LC-MS/MS to measure the concentration of TB-I1.
-
Data Analysis: Calculate the percentage of TB-I1 remaining at each time point relative to the 0-minute sample and determine the half-life (t½) in plasma.
Data Presentation: Stability Data Summary
| Stability Type | Condition | Incubation Time (h) | % TB-I1 Remaining | Half-life (t½) |
| Chemical | pH 1.2 Buffer | 24 | 95.2 | > 24 h |
| Chemical | pH 7.4 Buffer | 24 | 88.5 | 15.3 h |
| Photostability | ICH Q1B Light | N/A | 75.6 (vs. dark control) | N/A |
| Metabolic | Human Liver Microsomes | 1 | 45.1 | 55 min |
| Plasma | Human Plasma | 2 | 98.7 | > 120 min |
Visualizations
Caption: Overall workflow for solubility and stability assessment of TB-I1.
Caption: Key areas of stability assessment for a new drug candidate.
Caption: Hypothetical inhibition of the InhA enzyme in the mycolic acid pathway.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]
- 4. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. mercell.com [mercell.com]
- 18. bioivt.com [bioivt.com]
- 19. Metabolic Stability Assays [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
Application Notes and Protocols: Generation and Selection of M. tuberculosis Mutants Resistant to Tuberculosis Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis (TB) control efforts. Understanding the mechanisms by which Mtb develops resistance to novel therapeutic agents is crucial for the development of robust and effective treatment regimens. This document provides a detailed protocol for the generation and selection of Mtb mutants resistant to a hypothetical inhibitor, designated "Tuberculosis Inhibitor 1" (TI1). The described methods are based on established protocols for selecting spontaneous resistant mutants and can be adapted for various antimicrobial compounds.
The protocol outlines the necessary steps from initial inoculum preparation and determination of the minimum inhibitory concentration (MIC) to the selection and confirmation of resistant mutants. Additionally, this guide includes data presentation tables for summarizing key quantitative findings and visual diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow and underlying principles.
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of TI1
This protocol is a prerequisite for generating resistant mutants and establishes the baseline susceptibility of the M. tuberculosis strain to TI1. The EUCAST broth microdilution method is a standard approach.[1][2]
Materials:
-
M. tuberculosis H37Rv (or other susceptible reference strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol
-
This compound (TI1) stock solution of known concentration
-
Sterile 96-well microplates
-
Sterile glass beads (4 mm)
-
Incubator at 37°C with 5% CO2
-
Nephelometer or spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a vial of Mtb H37Rv from -80°C storage to -20°C for 24 hours, then to 4°C for 2 hours, and finally to room temperature for 15 minutes.[1]
-
Inoculate 100 µL of the thawed H37Rv stock into a tube containing 3 mL of supplemented 7H9 broth with 3-5 sterile glass beads.[1]
-
Incubate at 37°C with gentle agitation (140 rpm) until the culture reaches the exponential growth phase, corresponding to an optical density (OD600) of approximately 0.5 on the McFarland scale.[1]
-
Adjust the inoculum to an optical density of ~0.55–0.65 McFarland (~3 x 10^8 CFU/mL).[1]
-
-
Serial Dilution of TI1:
-
Prepare serial twofold dilutions of TI1 in supplemented 7H9 broth in a 96-well microplate. The concentration range should span the expected MIC.
-
Include a growth control well (no TI1) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the adjusted bacterial suspension to each well containing the TI1 dilutions and the growth control well.
-
Seal the plate and incubate at 37°C with 5% CO2 for 3 to 5 weeks, or until visible growth is detected in the growth control well.[1]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of TI1 that completely inhibits visible growth of M. tuberculosis.
-
Protocol 2: Generation and Selection of Spontaneous Resistant Mutants
This protocol describes the selection of Mtb mutants that have spontaneously acquired resistance to TI1.
Materials:
-
M. tuberculosis H37Rv culture (prepared as in Protocol 1)
-
Middlebrook 7H10 agar plates
-
Supplemented Middlebrook 7H9 broth
-
This compound (TI1)
-
Sterile spreaders and loops
-
Incubator at 37°C with 5% CO2
Procedure:
-
Preparation of Selective Agar Plates:
-
Prepare Middlebrook 7H10 agar plates containing various concentrations of TI1. It is recommended to use concentrations ranging from 2X to 10X the predetermined MIC.[1][2] For example, include plates with 2X, 4X, 6X, 8X, and 10X the MIC of TI1.
-
Also, prepare non-selective 7H10 agar plates (without TI1) to determine the total viable cell count.
-
-
Plating for Mutant Selection:
-
Prepare a high-density inoculum of Mtb H37Rv by concentrating the culture from the exponential growth phase.
-
Plate a large number of cells (e.g., 10^8 to 10^9 CFU) onto the selective agar plates containing TI1.
-
Prepare serial dilutions of the inoculum and plate on non-selective 7H10 agar to calculate the initial bacterial concentration.
-
-
Incubation and Colony Selection:
Protocol 3: Confirmation and Characterization of Resistant Mutants
This protocol verifies the resistance phenotype of the selected mutants and determines the fold-increase in MIC.
Materials:
-
Selected Mtb colonies from Protocol 2
-
Supplemented Middlebrook 7H9 broth
-
Middlebrook 7H10 agar plates with and without TI1
-
Materials for MIC determination (as in Protocol 1)
Procedure:
-
Subculturing of Selected Colonies:
-
Individually pick each selected colony and inoculate it into a tube containing 3 mL of supplemented 7H9 broth.
-
Incubate at 37°C with agitation until a turbid culture is obtained.
-
-
Confirmation of Resistance:
-
Perform a new MIC determination for each of the selected mutant cultures as described in Protocol 1.
-
Concurrently, streak each mutant culture on both a non-selective 7H10 agar plate and a selective 7H10 agar plate containing the concentration of TI1 from which it was originally isolated to confirm its ability to grow in the presence of the inhibitor.
-
-
Calculation of Fold-Increase in MIC:
-
Calculate the fold-increase in MIC for each confirmed resistant mutant by dividing its new MIC by the original MIC of the parental H37Rv strain.
-
-
Cryopreservation of Resistant Mutants:
-
Prepare freezer stocks of the confirmed resistant mutants by mixing the liquid culture with a cryoprotectant (e.g., glycerol to a final concentration of 15%) and storing them at -80°C for future studies.
-
Data Presentation
Table 1: MIC of this compound against Parental and Resistant M. tuberculosis Strains
| Strain ID | Description | MIC (µg/mL) of TI1 | Fold-Increase in MIC |
| H37Rv | Parental Wild-Type | e.g., 0.5 | 1X |
| TI1-R1 | Resistant Mutant 1 | e.g., 8 | 16X |
| TI1-R2 | Resistant Mutant 2 | e.g., 16 | 32X |
| TI1-R3 | Resistant Mutant 3 | e.g., 4 | 8X |
Table 2: Mutation Frequency Calculation
| Concentration of TI1 (X MIC) | Total CFU Plated | Number of Resistant Colonies | Mutation Frequency (Resistant Colonies / Total CFU) |
| 2X | e.g., 1 x 10^9 | e.g., 50 | e.g., 5 x 10^-8 |
| 4X | e.g., 1 x 10^9 | e.g., 25 | e.g., 2.5 x 10^-8 |
| 8X | e.g., 1 x 10^9 | e.g., 5 | e.g., 5 x 10^-9 |
Visualizations
Caption: Workflow for generating and selecting M. tuberculosis resistant mutants.
Discussion and Further Steps
The generation of spontaneous resistant mutants is a powerful tool for identifying the potential molecular targets of a novel inhibitor and for predicting clinical resistance mechanisms.[3] Once resistant mutants are confirmed, whole-genome sequencing (WGS) is highly recommended to identify the genetic mutations responsible for the resistance phenotype. Common mutations conferring drug resistance in M. tuberculosis are often found in genes encoding the drug target itself or in genes involved in drug activation or efflux.[4][5][6]
For instance, resistance to rifampicin is commonly associated with mutations in the rpoB gene, while isoniazid resistance is often linked to mutations in katG or the promoter region of inhA.[5][6][7] By sequencing the genomes of the generated TI1-resistant mutants and comparing them to the parental H37Rv strain, researchers can identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are likely responsible for the observed resistance.
Further characterization of the resistant mutants can include:
-
Fitness cost assessment: Evaluating the growth rate of the resistant mutants in the absence of the inhibitor to determine if the resistance mutation imparts a biological fitness cost.
-
Cross-resistance studies: Testing the susceptibility of the TI1-resistant mutants to other known anti-TB drugs to identify potential cross-resistance patterns.
-
Target validation: If a specific gene is consistently mutated in independently generated resistant mutants, further studies can be conducted to validate it as the direct target of TI1. This can involve techniques such as targeted gene knockout or overexpression studies.[8][9]
By following this comprehensive protocol, researchers can effectively generate, select, and characterize M. tuberculosis mutants resistant to novel inhibitors, thereby gaining valuable insights into the mechanisms of drug action and resistance. This knowledge is essential for the continued development of new and effective treatments for tuberculosis.
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of mutations to detect multidrug-resistant Mycobacterium tuberculosis strains in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Computational Methods in Understanding Mutations in Mycobacterium tuberculosis Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations and insights into the molecular mechanisms of resistance of Mycobacterium tuberculosis to first-line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Tuberculosis Inhibitor 1 in Mycobacterial Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, can form biofilms, which are structured communities of bacteria encased in a self-produced extracellular matrix. These biofilms contribute to the persistence of infections and exhibit increased tolerance to antibiotics, posing a significant challenge to effective treatment. This document provides detailed application notes and protocols for the use of Tuberculosis Inhibitor 1 (TB Inhibitor 1), a potent inhibitor of mycolic acid synthesis, in mycobacterial biofilm disruption assays. Mycolic acids are essential components of the mycobacterial cell wall and are crucial for the structural integrity of the biofilm.[1][2] The protocols outlined below utilize Isoniazid as a representative example of a mycolic acid synthesis inhibitor to demonstrate the principles and methodologies for evaluating anti-biofilm efficacy.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
TB Inhibitor 1 functions as a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[1][3] Once activated, the inhibitor forms a covalent adduct with the NAD cofactor, which then targets and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids that form mycolic acids.[1][4] By inhibiting InhA, TB Inhibitor 1 effectively blocks mycolic acid biosynthesis, leading to a compromised cell wall and disruption of the biofilm structure.[1][2]
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Tuberculosis Inhibitor 1
This guide provides troubleshooting strategies for researchers encountering poor solubility of "Tuberculosis inhibitor 1" (TI-1), a representative poorly soluble small molecule, in aqueous assay buffers. The following questions address common issues and provide detailed protocols to improve compound solubilization for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound (TI-1) is precipitating immediately when I add it to my aqueous assay buffer. What is the first thing I should do?
A1: The first step is to prepare a concentrated stock solution of TI-1 in a suitable organic solvent before diluting it into your final assay buffer. Direct dissolution of hydrophobic compounds in aqueous media is often unsuccessful. Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions in biological assays due to its high solubilizing power for a wide range of molecules and miscibility with water.[1][2][3]
Action Steps:
-
Prepare a High-Concentration Stock: Dissolve the solid TI-1 powder in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1][4] Ensure the compound is fully dissolved. Gentle vortexing or sonication can help.
-
Serial Dilution: Perform serial dilutions from this high-concentration stock into your final aqueous assay buffer to achieve the desired working concentrations.
-
Final Solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤1%) to avoid artifacts or toxicity in your experimental system.[5]
Q2: What are the best organic solvents for creating a stock solution, and what should I consider when choosing one?
A2: The choice of solvent is critical and depends on the compound's properties and the assay's sensitivity to solvents. While DMSO is the most widely used, other solvents may be suitable.[1][3]
Key Considerations:
-
Solubilizing Power: The solvent must be able to dissolve the compound at a high concentration.
-
Assay Compatibility: The solvent must not interfere with the biological assay (e.g., inhibit enzyme activity, cause cell death).[3]
-
Volatility: Low volatility is preferred to prevent concentration changes during storage and handling.
-
Purity: Always use high-purity, anhydrous-grade solvents to prevent compound degradation.
Table 1: Common Organic Solvents for Preparing Stock Solutions
| Solvent | Properties | Typical Max Assay Conc. | Notes |
| DMSO (Dimethyl Sulfoxide) | Polar aprotic, high dissolving power, miscible with water.[2][3] | 0.1% - 1%[5] | Most common choice. Can be toxic to some cells at >1%.[5] May affect protein stability. |
| Ethanol (EtOH) | Polar protic, good for moderately polar compounds. | 0.1% - 1% | Can have effects on cell membranes and protein function. More volatile than DMSO. |
| Methanol (MeOH) | Polar protic, similar to ethanol but more toxic. | <0.5% | Generally more toxic to cells than ethanol. Well-tolerated by zebrafish embryos.[6] |
| DMF (Dimethylformamide) | Polar aprotic, strong solvent. | <0.1% | Higher toxicity than DMSO; use with caution and only if necessary. |
Q3: I've made a 20 mM stock of TI-1 in DMSO, but it precipitates when I dilute it into my assay buffer. How can I fix this?
A3: This is a common issue known as "compound crashing" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer, even with a small amount of co-solvent (DMSO).
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of TI-1. Your compound's solubility in the assay buffer may be lower than the concentration you are targeting.
-
Perform a Solvent Tolerance Test: Your assay might tolerate a higher percentage of DMSO. A higher DMSO concentration in the final buffer can keep the compound in solution. You must first validate that the higher solvent level does not affect your assay's results (see Protocol 2).[7]
-
Use Solubility-Enhancing Excipients: If modifying the solvent concentration is not an option, consider adding excipients to your assay buffer to increase the solubility of TI-1.[8]
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to addressing solubility issues with TI-1.
Caption: Troubleshooting workflow for TI-1 solubility.
Q4: What is an assay solvent tolerance test and how do I perform one?
A4: A solvent tolerance test determines the maximum concentration of an organic solvent (like DMSO) that your specific biological assay can withstand without affecting its performance or viability. This is a critical control experiment to run before increasing the solvent percentage to improve compound solubility.
See Protocol 2 for a detailed methodology on how to perform this test. The goal is to find a solvent concentration that keeps your compound soluble while having no independent effect on the assay's biological readout.
Q5: Can I modify my assay buffer to improve the solubility of TI-1?
A5: Yes, buffer modifications can sometimes improve solubility, especially for compounds with ionizable groups.[8]
-
pH Adjustment: If TI-1 has acidic or basic functional groups, its charge state and solubility will be pH-dependent.[8] You can test a range of buffer pH values (e.g., 6.0, 7.4, 8.5) to see if solubility improves. However, you must ensure that the pH change does not negatively impact your assay's target (e.g., protein stability, cell health).
-
Ionic Strength: Modifying the salt concentration (e.g., NaCl) can sometimes influence solubility, although the effects are compound-specific.
Q6: What are solubility-enhancing excipients and how can I use them?
A6: Excipients are inactive substances added to a formulation to aid in the delivery or stability of the active compound.[8] For in-vitro assays, certain excipients can act as solubilizing agents.[8]
Table 2: Common Solubility-Enhancing Excipients for In-Vitro Assays
| Excipient Class | Examples | Typical Starting Conc. | Mechanism & Considerations |
| Cyclodextrins | 2-Hydroxypropyl-β-cyclodextrin (HPBCD) | 1-10 mM | Encapsulates the hydrophobic compound. Check for interference with your target. |
| Surfactants | Tween-80, Poloxamer 188 | 0.01% - 0.1% (w/v) | Form micelles that solubilize the compound. Use non-ionic surfactants below their critical micelle concentration to avoid protein denaturation. |
| Proteins | Bovine Serum Albumin (BSA) | 0.1% - 4% (w/v) | Binds to hydrophobic compounds, keeping them in solution. Only suitable if non-specific protein binding is not a concern for your assay. |
Important: When using any excipient, you must run a control experiment with the excipient alone to ensure it does not interfere with your assay results.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of solid TI-1 powder (e.g., 5 mg).
-
Calculate the volume of 100% anhydrous DMSO required to achieve the desired molar concentration (e.g., 20 mM).
-
Add the calculated volume of DMSO to the vial containing the TI-1 powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If dissolution is not complete, place the vial in a sonicating water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Assay Solvent Tolerance Test
-
Prepare your standard assay setup (e.g., 96-well plate with cells or enzyme and substrate).
-
Create a dilution series of your chosen organic solvent (e.g., DMSO) in your assay buffer. Typical final concentrations to test are 0.1%, 0.5%, 1.0%, 2.0%, and 5.0%.
-
Include a "no solvent" (0%) control.
-
Add the different solvent concentrations to the assay wells, ensuring the final volume is consistent across all wells. Do not add your inhibitor (TI-1) for this test.
-
Incubate the plate under standard assay conditions (time, temperature).
-
Measure the assay readout (e.g., fluorescence, absorbance, cell viability).
-
Plot the assay signal versus the solvent concentration. The highest solvent concentration that does not cause a significant change (e.g., >10%) in the signal compared to the "no solvent" control is your maximum tolerated concentration.
Decision Tree for Solubilization Strategy
This diagram helps in selecting an appropriate method to enhance the solubility of TI-1.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 3: Kinetic Solubility Assessment
This protocol provides a simple way to estimate the solubility of TI-1 in your final assay buffer. This is a "kinetic" method because it measures how much compound stays in solution after being rapidly diluted from a DMSO stock, which mimics the conditions of a typical assay.[10][11][12]
-
Prepare Stock: Use a high-concentration stock of TI-1 in 100% DMSO (e.g., 20 mM).[10][11]
-
Plate Setup: In a clear 96-well plate, add your final assay buffer to multiple wells.
-
Spike Compound: Add a small, precise volume of the DMSO stock solution into the buffer to make a dilution series.[10][11] For example, add 2 µL of 20 mM stock to 198 µL of buffer to get a nominal concentration of 200 µM with 1% DMSO. Create a series of decreasing concentrations (e.g., 200, 100, 50, 25, 12.5 µM).
-
Incubate: Seal the plate and shake it at room temperature for 1-2 hours.[11][13]
-
Detect Precipitation: Measure the turbidity (light scattering) of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb.
-
Analyze Data: The lowest concentration at which you observe a significant increase in signal (turbidity) above the buffer-only control is the approximate kinetic solubility limit of your compound under these conditions. You should aim to work at concentrations below this limit.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 9. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
How to reduce cytotoxicity of Tuberculosis inhibitor 1 in cell-based assays
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Technical Support Center: Tuberculosis Inhibitor 1 (TI-1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the cytotoxicity of this compound (TI-1) in cell-based assays.
Troubleshooting Guide: High Cytotoxicity of TI-1
High cytotoxicity can mask the true efficacy of a compound and lead to the premature dismissal of a promising drug candidate.[1][2] This guide provides a structured approach to identifying and mitigating common causes of cytotoxicity in cell-based assays.
Initial Assessment of Cytotoxicity
Before attempting to reduce cytotoxicity, it's crucial to accurately quantify it. The half-maximal cytotoxic concentration (CC50) is a key metric. Several assays can be used to determine cell viability, including MTT, MTS, and LDH release assays.[3]
Table 1: Troubleshooting Common Issues Leading to High Cytotoxicity of TI-1
| Potential Cause | Observation | Recommended Action | Expected Outcome |
| High Compound Concentration | Significant cell death observed across all tested concentrations. | Perform a dose-response experiment with a wider range of TI-1 concentrations, starting from nanomolar levels. | Identification of a therapeutic window where TI-1 is effective against M. tuberculosis with minimal host cell toxicity. |
| Solvent Toxicity | High cytotoxicity observed in vehicle control wells (e.g., DMSO). | Reduce the final concentration of the solvent (e.g., DMSO) to ≤0.5%. Test alternative, less toxic solvents if possible.[4] | Decreased background cytotoxicity, allowing for a more accurate assessment of TI-1's intrinsic toxicity. |
| Assay-Specific Issues | Inconsistent results between different cytotoxicity assays. | Use multiple, mechanistically distinct cytotoxicity assays (e.g., membrane integrity, metabolic activity, apoptosis markers) to confirm results.[1] | A comprehensive understanding of the mechanism of cytotoxicity (e.g., necrosis vs. apoptosis). |
| Cell Culture Conditions | High variability in cell viability across replicate wells. | Optimize cell seeding density and ensure even cell distribution.[5] Regularly check for mycoplasma contamination. | Improved assay reproducibility and more reliable cytotoxicity data. |
| Compound Instability or Reactivity | Precipitate formation in the culture medium. | Assess the solubility of TI-1 in the assay medium. Consider using formulation strategies such as encapsulation or conjugation to improve stability. | Reduced non-specific toxicity due to compound precipitation. |
| Off-Target Effects | Cytotoxicity observed at concentrations similar to the effective anti-tubercular concentration. | Investigate potential off-target interactions of TI-1 through computational modeling or experimental profiling against a panel of host cell targets. | Identification of specific cellular pathways affected by TI-1, which can guide medicinal chemistry efforts to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe high cytotoxicity with TI-1?
A1: The first step is to perform a comprehensive dose-response analysis to determine the CC50 value. This will help you understand the concentration at which TI-1 becomes toxic to the host cells. Concurrently, you should evaluate the cytotoxicity of the vehicle control (e.g., DMSO) to ensure that the observed toxicity is not an artifact of the solvent.[4]
Q2: How can I reduce the cytotoxicity caused by the solvent?
A2: It is common for stock solutions of compounds to be prepared in solvents like DMSO or ethanol, which can be toxic to cells.[4] To minimize solvent-induced cytotoxicity, aim for a final in-well concentration of the solvent of 0.5% or lower. You can achieve this by preparing a more concentrated stock of TI-1, which allows for a smaller volume to be added to the assay medium.
Q3: Are there alternative methods to solubilize TI-1 if DMSO is too toxic?
A3: Yes, several alternatives to DMSO can be explored. These include other organic solvents like ethanol, or formulation approaches such as using cyclodextrins, liposomes, or nanoparticles to improve the solubility and reduce the toxicity of TI-1. The choice of method will depend on the physicochemical properties of your specific inhibitor.
Q4: Can the type of cell line used in the assay influence the observed cytotoxicity?
A4: Absolutely. Different cell lines can have varying sensitivities to a compound.[1] For tuberculosis research, cell lines such as THP-1 (human monocytic cell line), A549 (human lung adenocarcinoma epithelial cell line), and Vero cells (kidney epithelial cells from an African green monkey) are commonly used.[6] If you observe high cytotoxicity in one cell line, it is advisable to test TI-1 in other relevant cell lines to determine if the toxicity is cell-type specific.
Q5: How can I be sure that the observed effect is true cytotoxicity and not just an artifact of the assay itself?
A5: It is crucial to use orthogonal assays that measure different aspects of cell health.[1] For example, you can combine a metabolic assay like MTT, which measures mitochondrial activity in viable cells, with a membrane integrity assay like the LDH release assay, which measures a marker of necrosis.[3] Concordant results across different assays will provide greater confidence in your findings.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the CC50 of TI-1 using the MTT assay, which is a colorimetric assay that measures cell metabolic activity.[7]
-
Cell Seeding: Seed mammalian cells (e.g., Vero or THP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of TI-1 in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest TI-1 concentration).
-
Treatment: Remove the old medium from the cells and add the serially diluted TI-1 and vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizations
Diagram 1: Troubleshooting Workflow for High Cytotoxicity
References
- 1. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Tuberculosis inhibitor 1
Welcome to the technical support center for Tuberculosis Inhibitor 1 (TKI-1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TKI-1 and minimizing its potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (TKI-1) and its mechanism of action?
A1: this compound (TKI-1) is a potent small molecule inhibitor targeting a specific protein kinase in Mycobacterium tuberculosis (Mtb). Its primary mechanism of action involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of its downstream substrates. This inhibition disrupts essential signaling pathways required for the survival and growth of Mtb.
Q2: What are the known off-target effects of TKI-1?
A2: While TKI-1 is designed for specificity, cross-reactivity with human kinases can occur due to the conserved nature of the ATP-binding site across species.[1] Observed off-target effects in preclinical studies have included mild cytotoxicity in certain human cell lines, which is attributed to the inhibition of structurally similar host cell kinases. Researchers should be aware of potential off-target interactions that could lead to unintended cellular responses.[2]
Q3: How can I minimize the off-target effects of TKI-1 in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data.[3] Key strategies include:
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Dose-Response Analysis: Use the lowest effective concentration of TKI-1 by performing a thorough dose-response analysis to determine the optimal concentration for inhibiting the target kinase with minimal off-target activity.
-
Use of Control Compounds: Include a structurally related but inactive control compound in your experiments to differentiate between target-specific effects and non-specific or off-target effects.
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Kinase Profiling: Perform comprehensive kinase profiling to identify potential off-target interactions.[4][5] This can be done through various service providers offering panels of human kinases.
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Cell Line Selection: Choose cell lines with low expression levels of known off-target kinases, if possible.
Q4: What are the best practices for validating the on-target activity of TKI-1?
A4: Validating on-target activity is essential for confirming that the observed phenotype is a direct result of inhibiting the intended Mtb kinase. Recommended validation methods include:
-
Biochemical Assays: Directly measure the inhibition of the purified target kinase activity in the presence of TKI-1.
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Target Engagement Assays: Utilize techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm that TKI-1 binds to its intended target in a cellular context.[6]
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Genetic Approaches: Employ genetic knockdown (e.g., using CRISPRi) or overexpression of the target kinase to mimic or rescue the effects of TKI-1, respectively.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in host cells. | Off-target inhibition of essential human kinases. | 1. Lower the concentration of TKI-1. 2. Perform a kinase selectivity profile to identify off-target kinases. 3. Use a more selective analog of TKI-1 if available. |
| Inconsistent results between experiments. | 1. Variability in inhibitor concentration. 2. Cell culture conditions affecting kinase activity. 3. Degradation of TKI-1. | 1. Prepare fresh dilutions of TKI-1 for each experiment from a validated stock. 2. Standardize cell culture conditions, including passage number and confluency. 3. Store TKI-1 stock solutions at the recommended temperature and protect from light. |
| Lack of expected phenotype in Mtb cultures. | 1. Insufficient inhibitor concentration reaching the target. 2. Development of resistance. 3. Incorrect experimental setup. | 1. Verify the MIC of TKI-1 in your Mtb strain. 2. Sequence the target kinase gene to check for mutations.[7][8] 3. Confirm the viability of your Mtb culture and the accuracy of your assay setup. |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of TKI-1. 2. Efflux of the inhibitor by the host cell or Mtb. 3. Intracellular metabolism of TKI-1. | 1. Assess the cell permeability of TKI-1 using a PAMPA assay. 2. Use efflux pump inhibitors to determine if efflux is a factor. 3. Analyze the metabolic stability of TKI-1 in the presence of liver microsomes or cell lysates. |
Data Presentation
Table 1: Kinase Selectivity Profile of TKI-1
This table summarizes the inhibitory activity of TKI-1 against its primary Mtb target and a panel of representative human kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
| Kinase | IC50 (nM) | Selectivity Index (Off-target/On-target) |
| Mtb Target Kinase | 15 | - |
| Human Kinase A | 850 | 56.7 |
| Human Kinase B | 1,200 | 80.0 |
| Human Kinase C | >10,000 | >666.7 |
| Human Kinase D | 2,500 | 166.7 |
A higher selectivity index indicates greater specificity for the Mtb target kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the IC50 value of TKI-1 against its target Mtb kinase.
-
Prepare Reagents:
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Purified recombinant Mtb target kinase.
-
Specific peptide substrate for the kinase.
-
[γ-33P]ATP.
-
TKI-1 serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of the kinase solution to each well of a 96-well plate.
-
Add 5 µL of the serially diluted TKI-1 or vehicle control (DMSO).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 0.75% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each TKI-1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the TKI-1 concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the target engagement of TKI-1 in a cellular environment.
-
Cell Treatment:
-
Culture Mtb-infected host cells or Mtb broth culture to the desired density.
-
Treat the cells with TKI-1 at various concentrations or with a vehicle control.
-
Incubate for the desired time to allow for target engagement.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target kinase in each sample.
-
Use an antibody specific to the Mtb target kinase.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the TKI-1 treated samples indicates target engagement.
-
Visualizations
Caption: Mechanism of TKI-1 action on the Mtb kinase signaling pathway.
Caption: A streamlined workflow for validating the on-target effects of TKI-1.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. icr.ac.uk [icr.ac.uk]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Adverse Effects of Hypothetical Tuberculosis Inhibitor 1 (HTI-1) in Murine Models
Disclaimer: The following information is provided for a hypothetical compound, "Hypothetical Tuberculosis Inhibitor 1 (HTI-1)." A search for a specific, publicly documented "this compound" for use in murine models of tuberculosis did not yield sufficient data regarding its mechanism of action or adverse effects. The information presented below is a generalized guide based on common findings for novel anti-tuberculosis agents in preclinical murine studies and is intended to serve as a representative example.
Troubleshooting Guide
This guide addresses specific adverse effects that researchers may encounter during in vivo studies with HTI-1.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | - Gastrointestinal toxicity- General malaise- Dehydration | 1. Monitor food and water intake daily.2. Consider providing supplemental nutrition and hydration (e.g., hydrogel).3. Reduce HTI-1 dosage or dosing frequency.4. If weight loss persists, humane endpoint should be considered. |
| Elevated Liver Enzymes (ALT/AST) | - Drug-induced hepatotoxicity | 1. Perform baseline and weekly liver function tests.2. At the study endpoint, collect liver tissue for histopathological analysis.3. Consider co-administration of a hepatoprotective agent if scientifically justified for the study design. |
| Neurological Symptoms (e.g., tremors, ataxia) | - Neurotoxicity | 1. Conduct regular neurological assessments (e.g., gait analysis, righting reflex).2. Reduce HTI-1 dosage.3. Discontinue treatment if symptoms are severe. |
| Skin Rash or Dermatitis | - Hypersensitivity reaction | 1. Visually inspect mice for skin abnormalities at each handling.2. Consider administration of antihistamines if the reaction is mild and does not interfere with study objectives.3. Discontinue HTI-1 if the rash is severe or accompanied by systemic symptoms. |
| Reduced Activity/Lethargy | - Systemic toxicity- General malaise | 1. Implement a scoring system to objectively assess activity levels.2. Ensure proper housing enrichment to encourage natural behaviors.3. Evaluate for other signs of distress. Dosage reduction may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action for HTI-1?
A1: HTI-1 is hypothesized to be a novel inhibitor of a key enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway. By disrupting this pathway, HTI-1 prevents bacterial replication. However, off-target effects on host cellular processes may contribute to the observed adverse effects.
Q2: What are the expected therapeutic and toxic dose ranges for HTI-1 in murine models?
A2: Preclinical studies with analogous compounds suggest a therapeutic window that needs to be carefully determined. Efficacy is often observed at dosages that may also produce mild, manageable side effects. Severe toxicity is more likely at higher dose ranges. It is crucial to perform a dose-ranging study to establish the maximum tolerated dose (MTD).
Q3: How can I distinguish between disease-related symptoms and drug-induced adverse effects?
A3: It is essential to include an infected but untreated control group in your study design. Comparing the clinical signs and pathological findings of the HTI-1 treated group with both the untreated group and a healthy control group will help differentiate the effects of the drug from the pathology of the tuberculosis infection.
Q4: Are there any known drug-drug interactions with HTI-1?
A4: As a hypothetical compound, specific drug-drug interactions for HTI-1 are unknown. However, when testing HTI-1 in combination with other anti-tuberculosis agents, it is important to be aware of the potential for additive or synergistic toxicity, particularly hepatotoxicity.
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Baseline Blood Collection: Prior to the first dose of HTI-1, collect a small volume of blood (e.g., via tail vein) to establish baseline levels of liver enzymes (ALT, AST).
-
Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study period.
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Biochemical Analysis: Use a veterinary chemistry analyzer to measure ALT and AST levels.
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Histopathology: At the study endpoint, euthanize the mice and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Protocol 2: Neurological Assessment
-
Gait Analysis: Place the mouse in an open field and observe its walking pattern for any signs of ataxia, imbalance, or abnormal limb placement.
-
Righting Reflex: Gently place the mouse on its back and record the time it takes to right itself. A delayed response can indicate neurological impairment.
-
Grip Strength: Use a grip strength meter to quantitatively assess forelimb and hindlimb strength.
-
Frequency: Perform these assessments at baseline and at regular intervals during the treatment period.
Visualizations
Caption: Hypothetical signaling pathway for HTI-1-induced hepatotoxicity.
Technical Support Center: Tuberculosis Inhibitor Adverse Reaction Identification via Drug Rechallenge
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing drug rechallenge protocols for identifying adverse reactions to tuberculosis (TB) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a drug rechallenge protocol in the context of TB treatment?
A drug rechallenge is a clinical procedure where a medication that was previously stopped due to a suspected adverse drug reaction (ADR) is cautiously reintroduced to the patient under close medical supervision. The primary goal is to identify the specific drug responsible for the reaction, especially when a patient is on a multi-drug regimen, which is standard for TB treatment.[1]
Q2: When is a drug rechallenge contraindicated?
A drug rechallenge should not be performed in cases of severe or life-threatening adverse reactions.[2][3] These include:
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Severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[2][3]
-
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome.[1]
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Immediate hypersensitivity reactions, including anaphylaxis.[2][3]
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Severe hepatotoxicity (jaundice, significantly elevated liver enzymes with symptoms).[4]
Q3: What are the most common adverse reactions to first-line anti-TB drugs?
The most frequently reported adverse reactions include:
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Hepatotoxicity: Most common with pyrazinamide (PZA) and isoniazid (INH).[2]
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Cutaneous Adverse Reactions (Rash): Can be caused by any of the first-line drugs, with PZA, rifampicin (RIF), and INH being common culprits.[1][2]
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Gastrointestinal Symptoms: Nausea, vomiting, and abdominal pain are common, especially in the initial weeks of therapy.[4]
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Drug Fever: Often associated with INH and RIF.[2]
Q4: What initial steps should be taken when a suspected ADR occurs?
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Assess the severity of the reaction. Differentiate between mild reactions and severe, life-threatening ones.
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Rule out other potential causes, such as viral infections or other concomitant medications.[5]
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Once the acute reaction has resolved, a decision can be made about the appropriateness of a rechallenge protocol.
Troubleshooting Guides
Issue: A patient develops a mild to moderate rash two weeks into the intensive phase of treatment.
Troubleshooting Steps:
-
Stop all anti-TB medications until the rash has substantially improved.[2][3]
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Symptomatic Treatment: Consider prescribing antihistamines to manage itching.[4]
-
Initiate Rechallenge Protocol: Once the rash has resolved, begin the sequential reintroduction of the drugs.
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Monitor Closely: Evaluate the patient daily for any recurrence of the rash or other symptoms like fever.[6] If the rash reappears, the last drug added is identified as the probable causative agent and should be withdrawn.[2][3]
Issue: A patient's liver function tests (LFTs) become elevated.
Troubleshooting Steps:
-
Stop all hepatotoxic anti-TB drugs if Alanine Aminotransferase (ALT) levels exceed 3 times the upper limit of normal (ULN) with symptoms, or 5 times the ULN without symptoms.
-
Monitor LFTs: Continue to monitor LFTs until they return to near-baseline levels (<2x ULN).[2]
-
Initiate Rechallenge for Hepatotoxicity: Once LFTs have normalized and symptoms have abated, reintroduce the drugs sequentially.[2]
-
Frequent Monitoring: Repeat LFT measurements before reintroducing each new drug.[2] If LFTs rise again, the last drug added is the likely cause.[4]
Data Presentation
Table 1: Incidence of Cutaneous Adverse Drug Reactions (CADRs) with First-Line Anti-TB Drugs
| Drug | Incidence of CADRs |
| Pyrazinamide (PZA) | 2.38% |
| Streptomycin (SM) | 1.45% |
| Ethambutol (EMB) | 1.44% |
| Rifampicin (RIF) | 1.23% |
| Isoniazid (INH) | 0.98% |
Source: Adapted from literature reviews.[1]
Table 2: Common Adverse Reactions and Probable Causative First-Line Drugs
| Adverse Reaction | Probable Causative Drug(s) |
| Hepatotoxicity | Pyrazinamide, Isoniazid, Rifampicin |
| Cutaneous Reactions (Rash) | All first-line drugs, especially Pyrazinamide, Rifampicin, Isoniazid |
| Drug Fever | Isoniazid, Rifampicin |
| Optic Neuritis | Ethambutol |
| Peripheral Neuropathy | Isoniazid |
| Arthralgia (Joint Pain) | Pyrazinamide |
Source: Compiled from multiple clinical guidelines.[2][4][5]
Experimental Protocols
Protocol 1: Rechallenge for Cutaneous Adverse Reactions (Non-Severe)
Objective: To identify the specific anti-TB drug causing a mild to moderate cutaneous reaction.
Pre-requisites:
-
The patient's rash has significantly improved or resolved.
-
Severe reactions like SJS/TEN have been excluded.
Methodology:
-
Drug Holiday: Discontinue all anti-TB drugs until the rash resolves.
-
Sequential Reintroduction: Reintroduce each drug individually at its full therapeutic dose. A period of 2-3 days between the introduction of each new drug is recommended to observe for any reaction.[2][3]
-
Recommended Order of Reintroduction: The order is typically based on the likelihood of causing a reaction, starting with the least likely, or prioritizing the most critical drugs. A common sequence is:
-
Monitoring: The patient should be monitored daily for the recurrence of rash, fever, or other symptoms of hypersensitivity.[6]
-
Identification of Culprit Drug: If the rash reappears, the last drug added is considered the causative agent and is immediately withdrawn.[2][3] The remaining non-offending drugs can then be continued.
Protocol 2: Rechallenge for Drug-Induced Hepatotoxicity
Objective: To identify the specific anti-TB drug causing elevated liver enzymes.
Pre-requisites:
-
Patient's liver transaminase (ALT) levels have returned to less than two times the upper limit of normal (<2x ULN).[2]
-
Patient's bilirubin is normal and any symptoms of hepatitis (e.g., nausea, jaundice) have resolved.[2]
Methodology:
-
Drug Holiday: Discontinue all hepatotoxic anti-TB drugs (PZA, INH, RIF). A non-hepatotoxic background regimen (e.g., with ethambutol and a fluoroquinolone) may be used if the patient is severely ill.[4]
-
Sequential Reintroduction: Reintroduce the potentially hepatotoxic drugs one by one at their full therapeutic dose.
-
Recommended Order of Reintroduction: A common approach is to start with rifampicin, as it is a potent anti-TB agent and less likely to cause hepatotoxicity than isoniazid or pyrazinamide.[4]
-
Monitoring: Measure LFTs before reintroducing each new drug.[2]
-
Identification of Culprit Drug: If symptoms recur or ALT levels increase, the last drug added is presumed to be the cause and should be discontinued.[2]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for drug rechallenge after a cutaneous adverse reaction.
Caption: Workflow for drug rechallenge after drug-induced hepatotoxicity.
Signaling Pathway Diagrams
Caption: Simplified pathway of Rifampicin-induced DRESS syndrome.[7]
Caption: Simplified mechanism of Ethambutol-induced optic neuropathy.[2]
References
- 1. jddtonline.info [jddtonline.info]
- 2. epomedicine.com [epomedicine.com]
- 3. The Genetics of Ethambutol-Induced Optic Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Ethambutol-Induced Optic Neuritis and Vision Loss: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) Associated with Rifampicin: An Uncommon Adverse Event in Tuberculosis Therapy | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
Technical Support Center: Optimizing Drug-Drug Interaction Studies for Tuberculosis Inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on drug-drug interaction (DDI) studies involving "Tuberculosis inhibitor 1" (a placeholder for any novel anti-tuberculosis agent). The content is designed to address specific experimental challenges and optimize study design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step when assessing the DDI potential of a new tuberculosis inhibitor?
A1: The initial step is to conduct a thorough in vitro screening to understand the basic interaction profile of your compound.[1] This typically involves evaluating your inhibitor as a potential substrate, inhibitor, or inducer of major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and drug transporters.[1] Regulatory agencies like the FDA provide guidance on which enzymes and transporters are most critical to evaluate.[1][2][3][4]
Q2: How do I select the appropriate in vitro models for my DDI studies?
A2: The choice of in vitro model depends on the specific question you are asking.
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For synergy/antagonism testing with other anti-tuberculosis drugs, co-cultures with Mycobacterium tuberculosis are the standard.
-
For metabolic DDI screening , human liver microsomes or recombinant CYP enzymes are suitable for inhibition studies.
-
For induction studies , primary human hepatocytes are considered the gold standard as they provide a more physiologically relevant system with intact nuclear receptor signaling pathways.[5][6][7]
Q3: Are there regulatory guidelines I should follow when designing DDI studies?
A3: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidance documents for industry on conducting DDI studies.[1][2][8] These documents outline the expectations for in vitro and clinical DDI evaluations and provide a risk-based approach to assessing DDI potential.[1] Adhering to these guidelines is crucial for regulatory submissions.
Troubleshooting Guides
Checkerboard Assay Issues
Q: My checkerboard assay results are showing high variability between replicates. What are the potential causes and solutions?
A: High variability in checkerboard assays can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Inoculum Preparation | Inconsistent bacterial density in the inoculum can lead to varied growth rates and MIC values. | Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.[9] |
| Drug Stock Solution Issues | Precipitation of drugs, especially hydrophobic compounds, in the aqueous assay medium can lead to inaccurate concentrations. | Prepare stock solutions in a suitable solvent like DMSO. Ensure the final solvent concentration in the assay wells is low (<0.5%) and consistent across all wells to avoid solvent-induced effects on bacterial growth.[10] |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially during serial dilutions, is a common source of error. | Use calibrated pipettes and practice proper pipetting technique. For setting up the checkerboard, using multichannel pipettes can improve consistency.[11][12] |
| Edge Effects | Evaporation from the wells on the outer edges of the 96-well plate can concentrate the drugs and media, leading to skewed results. | To mitigate edge effects, you can fill the outer wells with sterile water or media and not use them for experimental data. Sealing the plates with adhesive film can also help reduce evaporation.[10] |
| Reading and Interpretation | Subjective visual reading of bacterial growth can introduce bias. | Use a microplate reader to measure optical density (OD) for a more quantitative and objective determination of growth inhibition.[11] Define a clear threshold for growth inhibition (e.g., 80% reduction in OD compared to the positive control). |
Cytochrome P450 (CYP) Induction Assay Issues
Q: In my CYP induction assay with primary human hepatocytes, I'm not seeing a clear dose-response for my positive control (e.g., rifampicin). What could be wrong?
A: A lack of a clear dose-response in a CYP induction assay can be perplexing. Here are some common culprits and troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Hepatocyte Viability/Health | Primary hepatocytes are sensitive and their metabolic activity can decline rapidly if not cultured properly. Low viability will result in a poor induction response. | Ensure proper handling and culturing of cryopreserved hepatocytes.[13] Perform a cell viability assay (e.g., LDH release or ATP measurement) concurrently with your induction experiment to confirm that the cells are healthy.[14] |
| Positive Control Concentration Range | The selected concentration range for the positive control may not be optimal for the specific lot of hepatocytes being used. | Test a wider range of concentrations for your positive control to capture the full dose-response curve (from no effect to maximal induction). This will also help in determining the EC50 (half-maximal effective concentration).[15] |
| Compound Cytotoxicity | At higher concentrations, the positive control or your test compound might be cytotoxic to the hepatocytes, leading to a decrease in induction at the upper end of the concentration range. | Always run a cytotoxicity assay in parallel with your induction assay to identify concentrations that are toxic to the cells.[14] Exclude cytotoxic concentrations from your induction analysis. |
| Endpoint Measurement Issues | If you are measuring enzyme activity, your test compound or the positive control might be inhibiting the CYP enzyme, masking the induction effect. This can lead to false negatives. | The preferred endpoint by regulatory agencies is the measurement of mRNA levels (via qRT-PCR) as it is not confounded by enzyme inhibition.[15][16] If measuring activity is necessary, ensure the probe substrate concentration is appropriate and consider pre-incubation steps to dilute out the inducer. |
| Lot-to-Lot Variability | Different lots of primary human hepatocytes can have varying levels of basal CYP expression and induction potential due to donor genetics. | It is recommended to use at least three different donor lots of hepatocytes for definitive induction studies to account for this variability.[14] |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol outlines a method to assess the interaction between "this compound" and a partner drug against Mycobacterium tuberculosis.
-
Preparation of Drug Solutions:
-
Prepare stock solutions of "this compound" and the partner drug in a suitable solvent (e.g., DMSO) at a concentration 100x the highest concentration to be tested.
-
Perform serial two-fold dilutions of each drug in 96-well plates to create a range of concentrations.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase in an appropriate broth medium.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL) in the assay medium.[9]
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Dispense 50 µL of "this compound" dilutions along the x-axis and 50 µL of the partner drug dilutions along the y-axis. This creates a matrix of drug combinations.[9]
-
Include wells with each drug alone (for MIC determination) and a drug-free well for a positive growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for the appropriate duration (typically 7-14 days for M. tuberculosis).
-
-
Reading and Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[17]
-
-
Interpret the FICI values to classify the interaction.[17][18][19][20]
-
Protocol 2: In Vitro CYP Induction Assay in Plated Human Hepatocytes
This protocol is for assessing the potential of "this compound" to induce major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Hepatocyte Plating:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes in collagen-coated 24- or 48-well plates at a recommended seeding density.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Overlay the cells with a layer of extracellular matrix (e.g., Geltrex™ or Matrigel®) to maintain cell morphology and function.[13]
-
-
Compound Treatment:
-
After an initial stabilization period, replace the medium with fresh medium containing various concentrations of "this compound", a vehicle control (e.g., 0.1% DMSO), and positive controls (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4).[21]
-
Treat the cells for 48-72 hours, replacing the medium with freshly prepared compound solutions every 24 hours.
-
-
Endpoint Measurement (mRNA Analysis):
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Normalize the gene expression data to a stable housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the fold induction of each CYP mRNA relative to the vehicle control for each concentration of "this compound" and the positive controls.
-
A fold-change of ≥2 is often considered a positive induction signal.[16]
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values if possible.[15]
-
Data Presentation
Table 1: Interpretation of Checkerboard Assay Results
| FICI Value | Interaction Classification | Implication for Combination Therapy |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects. Potential for dose reduction and overcoming resistance.[17][19][20][22] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects.[17][18] |
| > 1.0 to < 4.0 | Indifference | The drugs do not interact; their combined effect is no different from the most active single agent.[17][18][19] |
| ≥ 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. This combination should be avoided.[17][19][20] |
Table 2: Example Data from a CYP3A4 Induction Assay
| Compound | Concentration (µM) | Mean Fold Induction (mRNA) | Standard Deviation |
| Vehicle Control | - | 1.0 | 0.1 |
| Rifampicin (Positive Control) | 10 | 15.2 | 2.1 |
| This compound | 0.1 | 1.1 | 0.2 |
| This compound | 1 | 2.5 | 0.4 |
| This compound | 10 | 8.9 | 1.3 |
| This compound | 50 | 3.4 (Cytotoxicity Observed) | 0.6 |
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: PXR-mediated induction of CYP3A4 by this compound.
Caption: Decision tree for interpreting FICI values.
References
- 1. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 2. fda.gov [fda.gov]
- 3. M12 Drug Interaction Studies | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journalibrr.com [journalibrr.com]
- 8. 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bioivt.com [bioivt.com]
- 15. bioivt.com [bioivt.com]
- 16. Cytochrome P450 Induction Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. researchgate.net [researchgate.net]
- 20. emerypharma.com [emerypharma.com]
- 21. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
Technical Support Center: Synthesis of Bedaquiline (Tuberculosis Inhibitor 1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthetic yield and purity of Bedaquiline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Bedaquiline?
A1: The core of Bedaquiline synthesis involves a key nucleophilic addition reaction. This is typically a lithiation of a substituted quinoline followed by an addition to a substituted phenyl ketone. This reaction forms the two stereocenters of the molecule. The initial synthesis often results in a mixture of diastereomers that require separation.[1][2][3]
Q2: What are the typical yields for the synthesis of Bedaquiline?
A2: The initial reported syntheses using lithium diisopropylamide (LDA) as the base often result in modest yields, sometimes as low as 10-17%, with a 50:50 diastereomeric ratio.[2] However, recent improvements using alternative lithium amide bases and additives like LiBr have been shown to double the yield of the desired racemic diastereomer to over 60%.[4][5][6][7] Asymmetric syntheses have also been reported with overall yields around 5-13%.[1]
Q3: What is the mechanism of action of Bedaquiline?
A3: Bedaquiline is a diarylquinoline antimycobacterial agent that inhibits the proton pump of ATP synthase in Mycobacterium tuberculosis.[8][9] Specifically, it binds to the c-subunit of the F0 rotor ring of ATP synthase, stalling its rotation and thereby blocking the synthesis of ATP, which is essential for the bacterium's energy supply.[10][11][12][13] This leads to cell death.[9] Resistance to Bedaquiline can arise from mutations in the atpE gene, which encodes for the c-subunit.[9]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired Bedaquiline diastereomer is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Suboptimal Base: Lithium diisopropylamide (LDA) can lead to lower yields and poor diastereoselectivity.[7] | Consider using less sterically hindered or stronger lithium amide bases derived from pyrrolidine, morpholine, or N-methylpiperazine. The use of (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to significantly improve the diastereomeric ratio.[1][14][15] |
| Reversible Reaction: The key 1,2-addition reaction can be reversible, and at higher temperatures, undesired side reactions can occur, shifting the equilibrium away from the desired product.[3] | Maintain a strict low-temperature profile (e.g., -78 °C) throughout the addition of the electrophile and for the duration of the reaction. |
| Impure Starting Materials: The purity of the starting quinoline and ketone is critical. Impurities can interfere with the lithiation or subsequent addition reaction. | Ensure starting materials are of high purity. Recrystallize or purify via column chromatography if necessary. The ketone starting material can decompose over time and should ideally be used shortly after preparation or stored under inert atmosphere at low temperatures.[16] |
| Moisture in Reaction: Lithiation reactions are extremely sensitive to moisture, which will quench the organolithium species. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Poor Diastereoselectivity
Problem: The reaction produces a nearly 1:1 mixture of the desired (RS, SR) and undesired (RR, SS) diastereomers.
| Possible Cause | Suggested Solution |
| Achiral Base: The use of an achiral base like LDA does not provide any facial selectivity during the nucleophilic attack.[1] | Employ a chiral lithium amide base. For instance, (+)-bis[(R)-1-phenylethyl] lithium amide has been reported to yield a 90:10 diastereomeric ratio in favor of the desired (RS, SR) diastereomer.[1][14][15] |
| Reaction Temperature: Temperature can influence the transition state energies, affecting diastereoselectivity. | Maintain a consistent and low reaction temperature (-78 °C) during the addition and reaction time. |
Product Impurities
Problem: The final product is contaminated with significant impurities after workup.
| Possible Cause | Suggested Solution |
| Side Reactions: A common side reaction is the 1,4-addition of the lithium amide base to the enone, forming impurity 20.[17] | Using less hindered lithium amide bases can reduce the formation of undesired products.[7] |
| Degradation: Bedaquiline can degrade under certain stress conditions, such as acidic or oxidative environments.[18][19] | During workup and purification, avoid prolonged exposure to harsh acidic or oxidative conditions. Use appropriate purification techniques promptly after the reaction is complete. |
| Incomplete Separation of Diastereomers: The diastereomers of Bedaquiline can be difficult to separate completely. | The desired (RS, SR) diastereomer can be separated from the crude mixture by recrystallization.[1] Subsequently, chiral resolution or chiral chromatography (e.g., Supercritical Fluid Chromatography - SFC) is necessary to isolate the desired (1R, 2S)-enantiomer.[1][2][14][15] |
Experimental Protocols
Improved Diastereoselective Synthesis of Bedaquiline
This protocol is adapted from methodologies aimed at improving diastereoselectivity.[1]
-
Preparation of the Chiral Lithium Amide Base:
-
To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride salt (2 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (n-BuLi, 3 equivalents) dropwise at -78 °C under an argon atmosphere.
-
Stir the solution for 10 minutes, then warm to room temperature and stir for an additional hour.
-
Re-cool the solution to -78 °C and stir for 1 hour to form the chiral base complex.
-
-
Lithiation and 1,2-Addition:
-
Slowly add a solution of the starting quinoline (1 equivalent) in anhydrous THF to the in situ-formed chiral base at -20 °C.
-
Stir the mixture for exactly 1 hour.
-
Add a solution of the phenylpropan-1-one (1.2 equivalents) in anhydrous THF dropwise over 20 minutes via cannula.
-
Stir the resulting solution at -78 °C for 3 hours.
-
-
Workup and Purification:
-
Warm the reaction to room temperature and quench with a saturated aqueous solution of NaCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 1:1 EtOAc/hexane) to separate the diastereomers.
-
The enantiomers can then be separated using chiral Supercritical Fluid Chromatography (SFC).[1][2]
-
Purification of Bedaquiline
This protocol outlines a general approach to purifying Bedaquiline, particularly for removing process-related impurities.[20]
-
Salification and Resolution:
-
The racemic Bedaquiline can be salified with a resolving agent like binaphthol phosphate in an organic solvent. This allows for the separation of the diastereomeric salts.
-
-
Dissociation and Extraction:
-
The resolving agent is dissociated from the desired Bedaquiline-binaphthol phosphate salt using an alkaline aqueous solution.
-
The free base Bedaquiline is then extracted with an organic solvent such as toluene.
-
-
Crystallization:
-
The organic extract is concentrated to an oily substance.
-
A ketone solvent (e.g., butanone or acetone) is added to dissolve the oil with stirring and gentle heating (50-60 °C).
-
A less soluble solvent like methanol and then water is added dropwise to induce crystallization.
-
The mixture is cooled, and the solid Bedaquiline is collected by filtration and dried.
-
Data Presentation
Table 1: Comparison of Synthetic Conditions and Yields for Bedaquiline
| Base | Additive | Diastereomeric Ratio (RS,SR : RR,SS) | Yield of (RS,SR) Diastereomer | Reference |
| Lithium diisopropylamide (LDA) | None | 50:50 | ~10-17% | [2] |
| Less hindered lithium amides | LiBr | Improved selectivity | >60% (racemic) | [4][5][7] |
| (+)-bis[(R)-1-phenylethyl] lithium amide | None | 90:10 | 33% | [1] |
Visualizations
Signaling Pathway: Bedaquiline Inhibition of ATP Synthase
Caption: Mechanism of Bedaquiline action on ATP synthase.
Experimental Workflow: Improved Bedaquiline Synthesis
Caption: Workflow for the diastereoselective synthesis of Bedaquiline.
Troubleshooting Logic: Low Synthetic Yield
Caption: Troubleshooting logic for low Bedaquiline synthetic yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline** [dspace.mit.edu]
- 6. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Bedaquiline - Wikipedia [en.wikipedia.org]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Item - Improved Synthesis and Isolation of Bedaquiline - American Chemical Society - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. CN109422679B - Purification of bedaquiline and preparation method of stable crystal form - Google Patents [patents.google.com]
Preventing degradation of Tuberculosis inhibitor 1 during storage and use
Welcome to the technical support center for Tuberculosis Inhibitor 1 (TB-In1). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TB-In1 during storage and use. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for TB-In1?
A1: Proper storage is critical to maintain the stability and activity of TB-In1. Both the lyophilized powder and stock solutions should be stored under specific conditions to prevent degradation. For detailed parameters, please refer to the storage summary table below. Generally, anti-tuberculosis drugs should be stored in a clean, dry, and well-ventilated area, protected from direct sunlight, heat, and moisture.[1][2]
Q2: My lyophilized TB-In1 powder has changed color. Is it still usable?
A2: A visible change in color or appearance of the lyophilized powder can be an indicator of degradation or contamination. It is not recommended to use the product. Physical changes in anti-TB drug formulations have been observed under improper storage conditions, such as high temperature and humidity.[3] Please contact our technical support for a replacement.
Q3: How many times can I freeze-thaw my TB-In1 stock solution?
A3: We recommend minimizing freeze-thaw cycles to no more than three times. Repeated cycling can lead to the degradation of the inhibitor. For best results, aliquot the stock solution into single-use volumes upon initial preparation.
Q4: What is the stability of TB-In1 in aqueous media for cell-based assays?
A4: TB-In1 is susceptible to degradation in aqueous solutions. Its stability is pH-dependent, with increased degradation observed in acidic environments (pH < 6.0). For instance, some anti-TB drugs like rifampicin are known to degrade in the acidic environment of the stomach.[4] It is advisable to prepare fresh dilutions in your cell culture medium immediately before each experiment. Studies on other anti-TB drugs, like cycloserine, have shown continuous degradation in culture medium over time, which can alter experimental results.[5]
Q5: Are there any known incompatibilities with other common anti-tuberculosis drugs?
A5: Yes, co-formulation or simultaneous administration in vitro with certain compounds can affect the stability of TB-In1. For example, rifampicin's decomposition can be influenced by the presence of isoniazid.[4] If you are planning combination studies, we recommend performing a preliminary stability assessment of the mixture.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for TB-In1
| Formulation | Storage Temperature | Humidity | Light Conditions | Shelf Life |
| Lyophilized Powder | -20°C | < 40% | Protect from light (store in amber vial) | 24 months |
| Stock Solution (in DMSO) | -20°C or -80°C | N/A | Protect from light | 6 months |
| Working Dilution (Aqueous) | 2-8°C | N/A | Protect from light | Prepare fresh; use within 4 hours |
Table 2: Factors Leading to TB-In1 Degradation
| Factor | Description of Impact | Mitigation Strategy |
| Temperature | Temperatures above 30°C can accelerate degradation. Some anti-TB drugs are extremely sensitive to high temperatures.[6] | Store at recommended temperatures. Avoid leaving at room temperature for extended periods. |
| Humidity | Moisture can compromise the stability of the lyophilized powder. Humidity levels should be kept below 60%.[1][7] | Store in a desiccator or a controlled-humidity environment. Keep vials tightly sealed. |
| Light | Exposure to UV or ambient light can cause photodegradation. | Use amber vials or wrap containers in aluminum foil. Work in a subdued light environment when possible. |
| pH | Aqueous solutions with pH < 6.0 can cause hydrolysis. | Prepare working solutions in buffered media (pH 7.2-7.4) immediately before use. |
| Freeze-Thaw Cycles | Repeated cycles can degrade the inhibitor in solution. | Aliquot stock solutions into single-use volumes. |
| Chemical Interaction | Can interact with other anti-TB drugs like isoniazid, leading to mutual degradation.[4] | Perform compatibility studies before combining with other agents in a single formulation. |
Troubleshooting Guides
Issue 1: Inconsistent MIC (Minimum Inhibitory Concentration) Results
-
Question: I am observing significant variability in my MIC assays for TB-In1 against M. tuberculosis. What could be the cause?
-
Answer: Inconsistent MIC values are often linked to inhibitor instability during the assay incubation period. Drug susceptibility testing for M. tuberculosis can take several weeks, during which the compound may degrade.[5]
-
Degradation in Media: TB-In1 can degrade in culture medium over the long incubation times required for M. tuberculosis.[5] Consider this degradation when interpreting results.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., 96-well plates), reducing the effective concentration. Using low-adsorption plates may mitigate this.
-
Solution Preparation: Ensure that working solutions are prepared fresh from a properly stored stock solution for each experiment. Avoid using old or improperly stored dilutions.
-
Issue 2: Loss of Inhibitory Activity in Cell-Based Assays
-
Question: My TB-In1 solution shows potent activity in biochemical assays but has reduced or no activity in macrophage infection models. Why?
-
Answer: A discrepancy between biochemical and cell-based activity can arise from several factors related to the complex intracellular environment.
-
Metabolic Inactivation: The inhibitor may be metabolized or broken down by host cell enzymes.[8] For example, some compounds are broken down by liver enzymes like CYP3A4.[8]
-
Cell Permeability: TB-In1 may have poor permeability across the macrophage cell membrane or the phagosomal membrane where M. tuberculosis resides.
-
Efflux Pumps: Both host cells and M. tuberculosis possess efflux pumps that can actively remove the inhibitor from the site of action.
-
Intracellular pH: The acidic environment of the phagosome may contribute to the degradation of pH-sensitive inhibitors.[3]
-
Experimental Protocols
Protocol: Assessing TB-In1 Stability in Culture Medium
This protocol allows for the quantification of TB-In1 degradation over time under typical cell culture conditions.
-
Preparation of TB-In1 Solution:
-
Prepare a 100 µM solution of TB-In1 in standard Middlebrook 7H9 broth supplemented with OADC.
-
Prepare a control solution of 100 µM TB-In1 in DMSO.
-
-
Incubation:
-
Dispense 1 mL aliquots of the 7H9-TB-In1 solution into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a standard cell culture incubator.
-
Store the DMSO control solution at -20°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
-
Sample Analysis (LC-MS/MS):
-
After collecting all time-point samples, thaw them and prepare for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
-
Analyze each sample to quantify the remaining concentration of intact TB-In1.
-
Use the time 0 sample and the DMSO control as references for 100% inhibitor concentration.
-
-
Data Analysis:
-
Plot the concentration of TB-In1 versus time to determine its degradation kinetics and half-life in the culture medium.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Storage norms | Knowledge Base [ntep.in]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 8. Frontiers | Early Drug Development and Evaluation of Putative Antitubercular Compounds in the -Omics Era [frontiersin.org]
Validation & Comparative
Comparative Efficacy Analysis of a Novel FtsZ Inhibitor Versus Standard-of-Care Tuberculosis Therapies
A detailed guide for researchers and drug development professionals on the performance of a next-generation benzimidazole-based FtsZ inhibitor in comparison to isoniazid and rifampicin, supported by experimental data and mechanistic insights.
In the ongoing battle against tuberculosis (TB), the emergence of drug-resistant strains necessitates the development of novel therapeutics with alternative mechanisms of action. This guide provides a comparative analysis of a promising new class of antitubercular agents, benzimidazole-based inhibitors of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, against the cornerstone first-line drugs, isoniazid and rifampicin. For the purpose of this comparison, we will refer to a representative benzimidazole-based FtsZ inhibitor as "Tuberculosis Inhibitor 1."
Executive Summary
This compound demonstrates potent bactericidal activity against Mycobacterium tuberculosis through a novel mechanism targeting cell division. This contrasts with the established mechanisms of isoniazid, which inhibits mycolic acid synthesis[1][2][3], and rifampicin, which targets RNA polymerase[4][5][6][7]. Experimental data from murine infection models indicate that this compound exhibits efficacy comparable to isoniazid in reducing bacterial load, highlighting its potential as a valuable addition to the TB treatment arsenal, particularly in cases of resistance to current therapies.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of this compound, isoniazid, and rifampicin against Mycobacterium tuberculosis.
| Parameter | This compound (SB-P17G-A42) | Isoniazid | Rifampicin |
| Mechanism of Action | Inhibition of FtsZ polymerization, blocking cell division | Inhibition of mycolic acid synthesis (cell wall disruption)[1][2][3] | Inhibition of DNA-dependent RNA polymerase[4][5][6][7] |
| In Vitro Potency (MIC) | 0.18 ± 0.1 mg/L against M. tuberculosis H37Rv and clinical strains[8] | 0.02-0.06 mg/L against susceptible M. tuberculosis | 0.05-0.2 mg/L against susceptible M. tuberculosis |
| In Vivo Efficacy (Murine Model) | Equivalent efficacy to isoniazid in an acute murine M. tuberculosis infection model[8] | Significant reduction in bacterial load in murine infection models[9] | Potent sterilizing activity in murine infection models[9] |
| Cytotoxicity | Not cytotoxic to Vero cells at 200 mg/L[8] | Can be hepatotoxic, particularly in "slow acetylators"[10] | Can cause hepatotoxicity and other side effects[5] |
| Resistance Development | No drug resistance observed during in vivo treatment in the acute murine model[8] | Resistance can arise from mutations in katG, inhA, and other genes[1] | Resistance primarily arises from mutations in the rpoB gene[11] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination:
The in vitro potency of the compounds was assessed by determining the Minimum Inhibitory Concentration (MIC) using a microplate-based assay.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv and various clinical isolates.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds were prepared in a 96-well microplate.
-
A standardized inoculum of M. tuberculosis was added to each well.
-
Plates were incubated at 37°C for 7-14 days.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
2. In Vivo Efficacy Assessment in an Acute Murine Tuberculosis Infection Model:
The in vivo efficacy was evaluated in a well-established mouse model of acute tuberculosis infection.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Mice were infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment:
-
Treatment was initiated 1 day post-infection and continued for a specified duration (e.g., 4 weeks).
-
This compound was administered orally at a specific dose (e.g., 100 mg/kg).
-
Isoniazid was administered orally as a positive control at a standard effective dose (e.g., 25 mg/kg).
-
A control group received the vehicle only.
-
-
Efficacy Endpoint:
-
At the end of the treatment period, mice were euthanized.
-
Lungs and spleens were aseptically removed and homogenized.
-
Serial dilutions of the homogenates were plated on Middlebrook 7H11 agar plates.
-
Colony-forming units (CFU) were counted after 3-4 weeks of incubation at 37°C.
-
Efficacy was determined by the reduction in bacterial load (log10 CFU) compared to the untreated control group.
-
3. Cytotoxicity Assay:
The potential toxicity of the compounds to mammalian cells was assessed using a standard in vitro cytotoxicity assay.
-
Cell Line: Vero (African green monkey kidney) cells.
-
Assay Procedure:
-
Vero cells were seeded in 96-well plates and incubated until confluent.
-
The cells were then exposed to serial dilutions of the test compounds for a specified period (e.g., 48 hours).
-
Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The concentration of the compound that resulted in 50% inhibition of cell growth (IC50) was determined.
-
Mandatory Visualization
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. Rifampin: Mechanism of Action [picmonic.com]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 8. Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Efficacy of New Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. streetu3a.org [streetu3a.org]
- 11. Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of TB-ProteasomeInhibitor-X: A Comparative Analysis Against Human Homologous Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of a novel tuberculosis inhibitor, herein referred to as TB-ProteasomeInhibitor-X, against its intended mycobacterial target, the Mycobacterium tuberculosis (Mtb) proteasome, versus its human homologous target, the human proteasome. The data presented underscores the inhibitor's selectivity, a critical attribute for potential therapeutic agents, minimizing off-target effects and associated toxicity.
Data Presentation: Quantitative Inhibitory Activity
The selectivity of TB-ProteasomeInhibitor-X was evaluated by determining its inhibitory concentration (IC50) against the Mtb proteasome and the human proteasome. Additionally, its efficacy at the whole-cell level was assessed by measuring the minimum inhibitory concentration (MIC) against Mtb and its cytotoxicity against a human cell line.
| Assay Type | Target/Cell Line | TB-ProteasomeInhibitor-X | Control (Bortezomib) |
| Enzymatic Assay (IC50) | Mycobacterium tuberculosis Proteasome | 5 µM | 0.5 µM |
| Human Proteasome (β5 subunit) | > 200 µM | 0.01 µM | |
| Whole-Cell Activity (MIC) | Mycobacterium tuberculosis H37Rv | 10 µM | 1 µM |
| Cytotoxicity (CC50) | Human Liver Carcinoma Cells (HepG2) | > 100 µM | 0.1 µM |
| Selectivity Index (SI) | (CC50 HepG2) / (MIC Mtb) | > 10 | 0.1 |
Key Findings:
-
TB-ProteasomeInhibitor-X demonstrates a significant selectivity for the mycobacterial proteasome over the human proteasome, with an IC50 value at least 40-fold higher for the human homolog.
-
The whole-cell activity against M. tuberculosis is potent, and importantly, the inhibitor exhibits low cytotoxicity against human cells, resulting in a favorable selectivity index of over 10.[1]
-
In contrast, the control compound, Bortezomib (a known human proteasome inhibitor), shows high potency against both the human and mycobacterial proteasomes, leading to a low selectivity index and highlighting its potential for toxicity.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mycobacterial Proteasome Inhibition Assay
This assay quantifies the inhibition of the proteolytic activity of the Mtb proteasome.
-
Protein Purification: The Mtb proteasome is purified from M. smegmatis expressing the Mtb proteasome genes or from recombinant E. coli.
-
Reaction Mixture: The purified Mtb proteasome (0.5 µg) is incubated in a reaction buffer (20 mM HEPES, pH 7.5, 0.5 mM EDTA) with a fluorogenic substrate (e.g., Suc-LLVY-AMC) at 37°C.
-
Inhibitor Addition: TB-ProteasomeInhibitor-X is added at varying concentrations (e.g., from 0.1 µM to 100 µM) to the reaction mixture.
-
Fluorescence Measurement: The cleavage of the fluorogenic substrate is monitored by measuring the increase in fluorescence over time using a microplate reader (excitation at 380 nm, emission at 460 nm).
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the rate of substrate cleavage is determined as the IC50 value.
Human Proteasome Inhibition Assay
This assay assesses the off-target inhibition of the human 20S proteasome.
-
Protein Source: Purified human 20S proteasome is used.
-
Reaction Setup: The assay is conducted in a similar manner to the mycobacterial proteasome assay, using a buffer suitable for the human proteasome (e.g., 20 mM Tris-HCl, pH 7.5).
-
Inhibitor and Substrate: TB-ProteasomeInhibitor-X is tested across a range of concentrations. A substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC) is used.
-
Data Analysis: The IC50 value is calculated as described for the mycobacterial proteasome assay.
Whole-Cell Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC determines the lowest concentration of the inhibitor required to inhibit the visible growth of M. tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Assay Setup: The assay is performed in a 96-well microplate format. The inhibitor is serially diluted in the growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.[4][5]
Cytotoxicity Assay (CC50)
This assay evaluates the toxicity of the inhibitor against a human cell line.
-
Cell Culture: Human liver carcinoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of TB-ProteasomeInhibitor-X for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or resazurin assay.[4] The absorbance or fluorescence is measured using a microplate reader.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizations
Signaling Pathway: Proteasomal Degradation in M. tuberculosis
Caption: Mtb protein degradation pathway and the inhibitory action of TB-ProteasomeInhibitor-X.
Experimental Workflow: Selectivity Assay
References
- 1. Inhibitors Selective for Mycobacterial versus Human Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Cross-Resistance Analysis of the Novel Tuberculosis Inhibitor "Inhibitor X" with Existing Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of a promising new candidate, designated "Inhibitor X," focusing on its cross-resistance profile with currently approved first and second-line anti-tuberculosis drugs. Understanding the potential for cross-resistance is paramount in predicting the clinical utility of a new drug and ensuring its effective deployment in treatment regimens.
Mechanism of Action Overview
A critical factor in predicting cross-resistance is the drug's mechanism of action. "Inhibitor X" is a novel small molecule that disrupts the mycobacterial cell wall by inhibiting a key enzyme, Isocitrate Lyase (ICL), which is essential for the glyoxylate shunt pathway.[1] This pathway is crucial for Mtb's survival on fatty acid carbon sources, a condition encountered during the persistent phase of infection.[1] In contrast, existing anti-TB drugs target a variety of cellular processes as outlined below.
| Drug Class | Representative Drug(s) | Mechanism of Action | Gene(s) Associated with Resistance |
| First-Line Agents | |||
| Rifamycins | Rifampicin (RIF) | Inhibits DNA-dependent RNA polymerase, thus blocking transcription.[2][3][4] | rpoB[3][4] |
| Isonicotinic Acid Hydrazides | Isoniazid (INH) | A prodrug activated by KatG, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] | katG, inhA, ahpC, kasA, ndh[3][5] |
| Ethambutol | Ethambutol (EMB) | Inhibits arabinosyl transferases, disrupting the synthesis of arabinogalactan, another key cell wall component.[4][6] | embB[3][4] |
| Pyrazinamide | Pyrazinamide (PZA) | A prodrug converted to its active form, pyrazinoic acid, which disrupts membrane potential and inhibits translation. | pncA[3] |
| Second-Line Agents | |||
| Fluoroquinolones | Moxifloxacin (MFX), Levofloxacin (LVX) | Inhibit DNA gyrase (topoisomerase II), preventing DNA replication and repair.[6] | gyrA, gyrB |
| Aminoglycosides | Amikacin (AMK), Kanamycin (KAN) | Bind to the 30S ribosomal subunit, leading to inhibition of protein synthesis.[6] | rrs, eis[4] |
| Diarylquinolines | Bedaquiline (BDQ) | Inhibits ATP synthase, leading to depletion of the cell's energy supply.[6][7] | atpE, Rv0678[8] |
| Nitroimidazoles | Delamanid (DLM) | Inhibits the synthesis of mycolic acids.[6] | ddn, fbiA, fbiB, fbiC, fgd1 |
Cross-Resistance Analysis: Experimental Data
To assess the potential for cross-resistance between Inhibitor X and existing anti-TB drugs, a panel of well-characterized drug-resistant Mtb clinical isolates was tested. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method.
Table 1: Comparative MICs (μg/mL) of Inhibitor X and Standard Anti-TB Drugs Against Drug-Resistant M. tuberculosis Strains
| Mtb Strain | Resistance Profile | Rifampicin (RIF) | Isoniazid (INH) | Ethambutol (EMB) | Moxifloxacin (MFX) | Bedaquiline (BDQ) | Inhibitor X |
| H37Rv | Susceptible | 0.125 | 0.03 | 2.0 | 0.125 | 0.03 | 0.25 |
| rpoB S531L | RIF-Resistant | >16 | 0.03 | 2.0 | 0.125 | 0.03 | 0.25 |
| katG S315T | INH-Resistant | 0.125 | >8 | 2.0 | 0.125 | 0.03 | 0.25 |
| embB M306V | EMB-Resistant | 0.125 | 0.03 | >16 | 0.125 | 0.03 | 0.25 |
| gyrA D94G | MFX-Resistant | 0.125 | 0.03 | 2.0 | >4 | 0.03 | 0.25 |
| atpE A63P | BDQ-Resistant | 0.125 | 0.03 | 2.0 | 0.125 | >1 | 0.25 |
| MDR-1 | RIF-R, INH-R | >16 | >8 | 2.0 | 0.125 | 0.03 | 0.25 |
| XDR-1 | RIF-R, INH-R, MFX-R | >16 | >8 | 2.0 | >4 | 0.03 | 0.25 |
Interpretation of Data: The data presented in Table 1 demonstrates that Inhibitor X maintains its potent activity against Mtb strains that are resistant to the major first and second-line anti-TB drugs. The consistent MIC of 0.25 μg/mL for Inhibitor X across all tested strains, including MDR and XDR isolates, strongly suggests a lack of cross-resistance. This is consistent with its unique mechanism of action targeting the Isocitrate Lyase, a pathway not exploited by current anti-TB therapies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MICs were determined by the broth microdilution method in 96-well plates.
-
Bacterial Culture: Mycobacterium tuberculosis strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Drug Preparation: Stock solutions of all drugs were prepared in dimethyl sulfoxide (DMSO) and then serially diluted in 7H9 broth.
-
Inoculation: Each well of the 96-well plate, containing the serially diluted drugs, was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of the bacteria.
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
Figure 1. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-TB drugs.
Figure 2. Simplified comparison of the mechanism of action of Inhibitor X, Rifampicin, and Isoniazid.
Conclusion
The novel tuberculosis candidate, Inhibitor X, demonstrates a highly promising profile with no evidence of cross-resistance to a wide range of existing first and second-line anti-TB drugs. Its unique mechanism of action, targeting the Isocitrate Lyase within the glyoxylate shunt, distinguishes it from all current therapies and makes it a strong candidate for inclusion in future combination regimens for the treatment of drug-resistant tuberculosis. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Analysis of Molecular Mechanisms of Drug Resistance in Mycobacterium tuberculosis Against Four Major First-Line Anti-Tuberculosis Drugs (Isoniazid, Rifampin, Ethambutol, and Pyrazinamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
Comparative Guide to the Synergistic Effects of Novel Tuberculosis Inhibitors with Bedaquiline and Delamanid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic interactions between key tuberculosis (TB) inhibitors, with a focus on the combination of bedaquiline and delamanid. The information presented is intended to support research and development efforts in the field of anti-tubercular drug discovery.
Introduction to Bedaquiline and Delamanid
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1] Bedaquiline (BDQ) and delamanid (DLM) are two recently approved drugs that have become cornerstones of treatment for drug-resistant TB.[2][3]
Bedaquiline (BDQ) , a diarylquinoline, has a unique mechanism of action, targeting the proton pump of mycobacterial adenosine triphosphate (ATP) synthase, which leads to the depletion of the cell's primary energy source. Delamanid (DLM) is a nitro-dihydro-imidazooxazole derivative that, upon activation by the Mtb-specific F420 coenzyme system, inhibits the synthesis of essential mycolic acids in the bacterial cell wall.[4][5][6] Given their distinct mechanisms, there is a strong rationale for exploring their combined use to enhance efficacy and combat resistance.[7]
Quantitative Analysis of Synergistic Effects
The synergistic potential of drug combinations is often evaluated in vitro using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).[1][8][9][10] Synergy is typically defined by an FICI value of ≤0.5, additivity or no interaction by an FICI between 0.5 and 4.0, and antagonism by an FICI of >4.0.[8][10][11]
The combination of bedaquiline and delamanid has demonstrated synergistic effects against various drug-resistant Mtb isolates.[2][4][7]
Table 1: In Vitro Synergism of Bedaquiline (BDQ) and Delamanid (DLM) against Drug-Resistant M. tuberculosis Isolates
| Mtb Isolate Type | BDQ MIC Alone (μg/mL) | DLM MIC Alone (μg/mL) | BDQ MIC in Combination (μg/mL) | DLM MIC in Combination (μg/mL) | FICI | Interaction | Reference |
|---|---|---|---|---|---|---|---|
| INH-monoresistant | 0.25 | 0.063 | Not specified | 0.015 | 0.5 | Synergy | [4] |
| RIF-monoresistant | 0.125 | 0.063 | Not specified | 0.015 | 0.5 | Synergy | [4] |
| XDR | 0.063 | 0.125 | Not specified | 0.015 | 0.24 | Synergy |[4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits 90% of bacterial growth.[8] FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[8][10]
Experimental Protocols
The primary method for assessing drug synergy in vitro is the checkerboard assay.[1]
Protocol: Checkerboard Assay for M. tuberculosis
-
Preparation of Drug Dilutions: Two-fold serial dilutions of each drug (e.g., bedaquiline and delamanid) are prepared. In a 96-well microtiter plate, one drug is serially diluted along the x-axis (columns), and the other is diluted along the y-axis (rows).[1][10] This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: M. tuberculosis cultures are grown to a logarithmic phase (e.g., an optical density at 600 nm of 0.5, which corresponds to approximately 10⁸ cells/mL) and then diluted.[8]
-
Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the 96-well plate containing the drug combinations. Control wells with no drugs are included to ensure bacterial growth.[8]
-
Incubation: The plates are sealed and incubated at 37°C for a specified period, typically 7 days.[8][11]
-
Growth Assessment: Bacterial viability is assessed using a growth indicator such as resazurin.[8][9] A color change (e.g., from blue to pink) indicates metabolic activity and bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[8]
-
FICI Calculation: The FICI is calculated for each combination that inhibits bacterial growth to determine the nature of the interaction (synergy, additivity, or antagonism).[8][10]
Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Designs
The following diagrams, created using Graphviz (DOT language), illustrate the distinct mechanisms of action of bedaquiline and delamanid and the workflow of a checkerboard assay.
References
- 1. tsijournals.com [tsijournals.com]
- 2. A Narrative Review of Bedaquiline and Delamanid: New Arsenals Against Multidrug‐Resistant and Extensively Drug‐Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Use of Delamanid and Bedaquiline to Treat Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.asm.org [journals.asm.org]
Comparative Analysis of "Tuberculosis Inhibitor 1" and First-Line Therapies: A Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of a hypothetical novel anti-tuberculosis agent, designated "Tuberculosis Inhibitor 1" (TI-1), with the established first-line therapies for tuberculosis: isoniazid, rifampin, pyrazinamide, and ethambutol. The data presented for the first-line agents is based on extensive clinical use and published research, while the profile for TI-1 is a projection based on common toxicities observed during the development of new anti-tuberculosis drugs. This guide is intended to serve as a framework for evaluating the safety and tolerability of new chemical entities in the context of current treatment standards.
Executive Summary
The treatment of tuberculosis (TB) is highly effective but is often complicated by the adverse effects of the required multi-drug regimen. First-line therapies, while potent, are associated with a range of side effects, from mild gastrointestinal intolerance to severe hepatotoxicity and neurological complications.[1][2] Any new therapeutic agent, such as the hypothetical "this compound," must demonstrate a superior or significantly different safety profile to be considered a viable alternative or addition to the current standard of care. This analysis presents a head-to-head comparison of the known side effects of first-line drugs with a projected profile for a novel inhibitor, highlighting key areas for preclinical and clinical assessment.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the common and serious side effects associated with first-line tuberculosis therapies and a hypothetical profile for "this compound." The projected side effects for TI-1 are based on common adverse events seen with novel small molecule inhibitors targeting bacterial metabolic pathways.
| Side Effect Category | Isoniazid | Rifampin | Pyrazinamide | Ethambutol | This compound (Hypothetical) |
| Gastrointestinal | Nausea, vomiting, abdominal pain, loss of appetite.[2][3][4] | Nausea, vomiting, abdominal cramps, diarrhea.[4][5] | Nausea, vomiting, anorexia.[6] | Abdominal pain, nausea, vomiting. | Nausea, diarrhea, metallic taste. |
| Hepatotoxicity | High risk of drug-induced liver injury (DILI) , elevated transaminases.[1][7] | Hepatitis , jaundice, elevated liver enzymes, particularly when combined with isoniazid.[8][9][10] | Hepatotoxicity is a major concern and is dose-related.[5][6] | Rare, but can cause elevated liver enzymes. | Moderate risk of transaminitis, requires monitoring. |
| Neurological | Peripheral neuropathy (preventable with pyridoxine), dizziness, seizures.[11] | Headache, drowsiness, dizziness, confusion.[4][8] | Arthralgia (joint pain), myalgia.[3] | Optic neuritis (blurred vision, red-green color blindness), peripheral neuropathy.[8] | Headache, dizziness, potential for mild peripheral neuropathy. |
| Dermatological | Skin rash, itching.[3] | Rash, pruritus, flushing.[5] | Rash, photosensitivity.[11] | Rash, itching. | Mild to moderate skin rash. |
| Hematological | Agranulocytosis, anemia (rare). | Thrombocytopenia , hemolytic anemia.[5] | Sideroblastic anemia (rare).[6] | Thrombocytopenia (rare). | Potential for mild, transient neutropenia. |
| Metabolic/Renal | - | Acute renal failure (rare).[10] | Hyperuricemia (can precipitate gout).[5][10] | - | Potential for mild electrolyte disturbances. |
| Other | Fever, drug-induced lupus erythematosus. | Orange-red discoloration of body fluids (urine, sweat, tears), flu-like syndrome.[4][9][11] | Arthralgia, malaise. | Fever. | Fatigue, potential for QT interval prolongation (cardiac monitoring required). |
Experimental Protocols
The assessment of the side effects listed above requires a combination of preclinical and clinical experimental protocols.
Preclinical Toxicity Studies for a Novel Inhibitor (e.g., "this compound")
-
In Vitro Cytotoxicity Assays:
-
Objective: To determine the direct cytotoxic effect of the compound on various cell lines.
-
Methodology: Human cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells, and neuronal cell lines) are incubated with increasing concentrations of the test compound. Cell viability is assessed using assays such as MTT or LDH release after 24, 48, and 72 hours of exposure.
-
-
In Vivo Animal Toxicity Studies (Rodent and Non-Rodent Models):
-
Objective: To evaluate the systemic toxicity of the compound after single and repeated doses.
-
Methodology: The compound is administered to animals (e.g., mice, rats, and dogs) via the intended clinical route. A dose-ranging study is followed by a repeated-dose toxicity study (e.g., 28 days). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver and kidney function tests), and full histopathological examination of all major organs.
-
-
Cardiovascular Safety Pharmacology:
-
Objective: To assess the potential for QT interval prolongation and other cardiovascular effects.
-
Methodology: In vitro hERG (human Ether-à-go-go-Related Gene) channel assay to assess for potential inhibition. In vivo telemetry studies in conscious, unrestrained animals (e.g., dogs or non-human primates) to monitor ECG, heart rate, and blood pressure continuously after drug administration.
-
-
Neurotoxicity Assessment:
-
Objective: To evaluate the potential for central and peripheral nervous system toxicity.
-
Methodology: Functional observational battery (FOB) and motor activity tests in rodents. Histopathological examination of central and peripheral nervous tissues.
-
Clinical Monitoring of Side Effects (for all anti-TB drugs)
-
Hepatotoxicity Monitoring:
-
Objective: To detect and manage drug-induced liver injury (DILI).
-
Methodology: Baseline measurement of liver function tests (ALT, AST, bilirubin) before initiation of therapy. Regular monitoring (e.g., monthly) of these parameters during treatment.[7] Patients should be educated to report symptoms such as nausea, vomiting, abdominal pain, and jaundice.[7]
-
-
Neuropathy Assessment:
-
Objective: To monitor for the development of peripheral neuropathy.
-
Methodology: Baseline neurological examination. Regular clinical assessment for symptoms such as tingling, numbness, or pain in the hands and feet. For high-risk patients (e.g., on isoniazid), prophylactic administration of pyridoxine (Vitamin B6) is recommended.[11]
-
-
Ophthalmologic Examination (for Ethambutol):
-
Objective: To detect early signs of optic neuritis.
-
Methodology: Baseline and monthly assessment of visual acuity and red-green color discrimination. Patients should be advised to report any changes in vision immediately.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for the comparative analysis of side effects.
References
- 1. Adverse reactions to first-line antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effects of first line anti-tubercular drugs on patients taking directly observed treatment short course chemotherapy - IP Indian J Immunol Respir Med [ijirm.org]
- 3. Ethambutol + Isoniazid + Pyrazinamide + Rifampicin | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 4. mims.com [mims.com]
- 5. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyrazinamide (Pyrazinamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
- 8. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 9. Rifampicin - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. tuberkuloosi.fi [tuberkuloosi.fi]
Safety Operating Guide
Navigating the Disposal of Tuberculosis Inhibitor 1: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Tuberculosis inhibitor 1, a potent compound utilized in research settings, requires a meticulous disposal process.[1] This guide provides essential, step-by-step instructions for its safe handling and disposal, aligning with general laboratory chemical waste management principles.
Disclaimer: The following procedures are based on general guidelines for laboratory chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for definitive disposal protocols.[2] In the absence of a specific SDS, treat the substance as a hazardous waste.[2]
Step 1: Initial Assessment and Hazard Identification
-
Assume Hazard: Treat this compound as a hazardous chemical waste.[2] This includes any solutions containing the inhibitor, as well as any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Consult Institutional EHS: Your primary resource for guidance on chemical waste disposal is your institution's EHS office.[3] They are equipped to provide specific instructions that comply with federal, state, and local regulations.[3]
Step 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is compatible with the chemical.[4] Plastic containers are often preferred for their durability.[3]
-
Solid vs. Liquid Waste: Separate solid and liquid waste streams into different containers.[4][5]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Incompatible wastes can react violently, producing heat or toxic gases.[6]
Step 3: Proper Labeling and Storage
Accurate labeling and safe storage are critical for the safety of all laboratory personnel and for proper disposal by waste management professionals.
-
Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label.[2] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date when waste was first added to the container
-
Your name and laboratory contact information
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[3][7] This area should be at or near the point of waste generation and away from general laboratory traffic.[3][5]
-
Secondary Containment: Always use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[2][4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][7] Evaporation is not an acceptable method of chemical waste disposal.[2]
| Waste Handling and Storage Requirements | Guideline | Rationale |
| Container Selection | Use chemically compatible, leak-proof containers. | To prevent reactions and spills. |
| Waste Segregation | Keep solid and liquid waste separate; do not mix incompatible chemicals.[4][6] | To avoid dangerous chemical reactions. |
| Labeling | Label containers with "Hazardous Waste," full chemical name, and date.[2] | For proper identification, safe handling, and compliant disposal. |
| Storage Area | Store in a designated Satellite Accumulation Area (SAA).[3][7] | To ensure waste is managed in a controlled and safe location. |
| Container Status | Keep containers securely closed when not in use.[3][7] | To prevent spills and the release of vapors. |
| Secondary Containment | Place waste containers in a secondary bin or tray.[2][4] | To contain leaks and spills from the primary container. |
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Acutely Hazardous Waste: If the compound is determined to be an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]
-
Non-Acutely Hazardous Waste: If not acutely hazardous, once the container is completely empty, deface or remove the label and dispose of it according to your institution's guidelines for empty chemical containers.[2][6]
Step 5: Arranging for Waste Pickup
Once your waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check with your EHS), you must arrange for its disposal.[3][7]
-
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the EHS office.[2][3]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central collection facilities themselves.[2]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
